Product packaging for (S)-(1-Methylpyrrolidin-3-YL)methanol(Cat. No.:CAS No. 1210934-04-5)

(S)-(1-Methylpyrrolidin-3-YL)methanol

Cat. No.: B582387
CAS No.: 1210934-04-5
M. Wt: 115.176
InChI Key: NPWMWLAPRVMNBN-LURJTMIESA-N
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Description

(S)-(1-Methylpyrrolidin-3-YL)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B582387 (S)-(1-Methylpyrrolidin-3-YL)methanol CAS No. 1210934-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMWLAPRVMNBN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules. Its stereospecific nature and functional groups—a tertiary amine and a primary alcohol—make it a valuable chiral building block in the synthesis of pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known synthetic approaches, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a colorless to yellow-brown liquid under standard conditions.[1] Its core structure consists of a five-membered saturated heterocycle containing a nitrogen atom, which is methylated at the 1-position. A hydroxymethyl group is attached to the chiral center at the 3-position in the (S)-configuration.

Structure

The chemical structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. Key features include:

  • Chiral Center: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer.

  • Methyl Group: A methyl group is attached to the nitrogen atom at the 1-position.

  • Hydroxymethyl Group: A hydroxymethyl (-CH2OH) group is attached to the chiral carbon at the 3-position.

The presence of the tertiary amine and the hydroxyl group makes the molecule polar and capable of hydrogen bonding, which influences its solubility.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the racemic mixture and related isomers are available, specific experimental values for the boiling and melting points of the (S)-enantiomer are not consistently reported in publicly available literature.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1210934-04-5[2]
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [2][3]
Appearance Colorless to yellow-brown liquid[1]
Boiling Point Not definitively reported for the (S)-enantiomer. The related compound (S)-(+)-1-Methyl-3-pyrrolidinol has a reported boiling point of 181-182 °C.N/A
Melting Point Not applicable (liquid at room temperature)N/A
Solubility Soluble in polar solvents.[2] Specific quantitative data is not readily available.N/A
Storage 2-8°C, sealed away from moisture.[2]N/A

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, general synthetic strategies can be inferred from patents and the synthesis of analogous compounds. A common approach involves the N-methylation of a chiral pyrrolidine precursor.

One potential synthetic route starts from (S)-3-hydroxypyrrolidine. This precursor can be N-methylated using a suitable methylating agent, such as formaldehyde in the presence of a reducing agent (reductive amination).

A patent for the preparation of the related compound, (S)-1-methyl-3-hydroxypyrrolidine, describes the reaction of (S)-3-hydroxypyrrolidine with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst.[4] This suggests a plausible pathway for the synthesis of the target molecule's precursor. The subsequent reduction of a carboxylic acid or ester at the 3-position would yield the desired primary alcohol.

A logical workflow for a potential synthesis is outlined below:

G cluster_0 Synthesis Workflow start Start: (S)-Pyrrolidine-3-carboxylic acid step1 N-Methylation start->step1 e.g., Formaldehyde, Reducing Agent step2 Reduction of Carboxylic Acid step1->step2 e.g., LiAlH4 product Product: this compound step2->product G cluster_0 Biological Activity Screening Cascade in_vitro In Vitro Screening (e.g., Receptor Binding Assays) cell_based Cell-Based Assays (e.g., Functional Assays) in_vitro->cell_based Active Compounds in_vivo In Vivo Models (e.g., Animal Studies) cell_based->in_vivo Lead Compounds clinical Clinical Trials in_vivo->clinical Candidate Drug

References

In-Depth Technical Guide: (S)-(1-Methylpyrrolidin-3-YL)methanol (CAS No. 1210934-04-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral organic compound featuring a pyrrolidine ring, a functional group prevalent in numerous natural products, alkaloids, and synthetic drug molecules.[1] Its specific stereochemistry and the presence of a hydroxylmethyl group make it a valuable chiral building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is typically supplied as a liquid.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1210934-04-5
IUPAC Name [(3S)-1-methylpyrrolidin-3-yl]methanol
Synonyms (S)-3-(Hydroxymethyl)-1-methylpyrrolidine
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [3]
SMILES CN1CC--INVALID-LINK--CO
InChIKey NPWMWLAPRVMNBN-LURJTMIESA-N

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form LiquidCommercial Suppliers
Purity Typically >95-97%Commercial Suppliers
Boiling Point 141.7 ± 13.0 °C (760 Torr) (Computed)Chem960.com
Flash Point 41.2 ± 18.5 °C (Computed)Chem960.com
Density 0.973 ± 0.06 g/cm³ (20 °C, 760 Torr) (Computed)Chem960.com
Solubility Soluble (484 g/L at 25 °C) (Computed)Chem960.com
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 23.5 ŲPubChem

Applications in Research and Drug Development

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

Table 3: GHS Hazard Classification

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Standard handling precautions for a compound with these classifications should be observed:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield detailed, reproducible experimental protocols for the synthesis or specific applications of this compound (CAS 1210934-04-5). While general synthetic routes for similar pyrrolidine-containing molecules exist, specific reaction conditions, purification methods, and analytical data for this particular compound are not publicly available.

Signaling Pathways and Experimental Workflows

Due to the limited availability of published research detailing the use of this compound in biological studies, there is currently no information on its involvement in specific signaling pathways or established experimental workflows. Therefore, the creation of a corresponding diagram would be speculative and is not included in this guide.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data from chemical suppliers and databases. The absence of detailed experimental and biological data highlights a gap in the current scientific literature for this specific compound. Researchers should always consult original safety data sheets and perform their own risk assessments before handling this chemical.

References

Spectroscopic and Structural Elucidation of (S)-(1-Methylpyrrolidin-3-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-(1-Methylpyrrolidin-3-YL)methanol. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in various scientific disciplines, including medicinal chemistry and materials science. The guide presents predicted spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with detailed experimental protocols for data acquisition.

Chemical Structure

This compound is a chiral organic compound with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its structure consists of a pyrrolidine ring N-substituted with a methyl group, and a hydroxymethyl group attached to the chiral center at the 3-position.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 3.7m2H-CH₂OH
~ 2.8 - 3.2m1HN-CH (pyrrolidine ring)
~ 2.5 - 2.8m2HN-CH₂ (pyrrolidine ring)
~ 2.3s3HN-CH₃
~ 1.8 - 2.2m2H-CH₂- (pyrrolidine ring)
~ 1.5 - 1.8m1H-CH- (pyrrolidine ring)
Variablebr s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 65 - 70CH₂-CH₂OH
~ 55 - 60CH₂N-CH₂ (pyrrolidine ring)
~ 50 - 55CHN-CH (pyrrolidine ring)
~ 40 - 45CH₃N-CH₃
~ 35 - 40CH-CH- (pyrrolidine ring)
~ 25 - 30CH₂-CH₂- (pyrrolidine ring)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600 - 3200Broad, StrongO-H stretchAlcohol
2960 - 2850Medium to StrongC-H stretchAliphatic (CH, CH₂, CH₃)
1470 - 1440MediumC-H bendAliphatic (CH₂, CH₃)
1260 - 1000StrongC-O stretchPrimary Alcohol
1150 - 1050MediumC-N stretchTertiary Amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
115Moderate[M]⁺ (Molecular Ion)
114Low[M-H]⁺
98Moderate[M-OH]⁺
84High[M-CH₂OH]⁺
70High[C₄H₈N]⁺
57Very High[C₃H₇N]⁺
42High[C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a standard single-pulse experiment.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H FID lock_shim->acquire_h1 acquire_c13 Acquire ¹³C FID lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectra phase_cal->analyze

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample (a few drops)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean with a lint-free wipe and a suitable solvent, then allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and their corresponding functional groups.

IR_Workflow cluster_prep Preparation cluster_analysis Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process Process and Analyze acquire_sample->process

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC) or direct infusion system.

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode (e.g., EI).

    • Set the mass range for detection (e.g., m/z 30-200).

  • Sample Introduction:

    • If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • If using direct infusion, introduce the sample solution at a low flow rate directly into the ion source.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution introduce_sample Introduce Sample prepare_solution->introduce_sample tune_ms Tune and Calibrate MS tune_ms->introduce_sample acquire_spectrum Acquire Mass Spectrum introduce_sample->acquire_spectrum analyze_spectrum Analyze Spectrum (Molecular Ion, Fragments) acquire_spectrum->analyze_spectrum

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Synthesis of Enantiomerically Pure (S)-(1-Methylpyrrolidin-3-YL)methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining enantiomerically pure (S)-(1-Methylpyrrolidin-3-YL)methanol, a valuable chiral building block in pharmaceutical development. The document details two principal strategies: synthesis from a chiral precursor and resolution of a racemic mixture. Each approach is presented with detailed experimental protocols, quantitative data, and process visualizations to facilitate practical application in a research and development setting.

Synthesis from a Chiral Precursor: A Stereospecific Approach

This pathway leverages a readily available chiral starting material, (S)-3-hydroxypyrrolidine, to construct the target molecule with a defined stereochemistry. The key steps involve the N-methylation of the pyrrolidine ring followed by a one-carbon homologation to extend the hydroxyl group to a hydroxymethyl group at the C3 position.

Pathway Overview

Synthesis_from_Chiral_Precursor start (S)-3-Hydroxypyrrolidine step1 N-Methylation start->step1 Formaldehyde, H2, Pd/C intermediate (S)-1-Methyl-3-pyrrolidinol step1->intermediate step2 Oxidation intermediate->step2 PCC or Swern Oxidation ketone 1-Methylpyrrolidin-3-one step2->ketone step3 Cyanation ketone->step3 TMSCN, ZnI2 nitrile 3-Cyano-1-methylpyrrolidin-3-ol step3->nitrile step4 Reduction nitrile->step4 LiAlH4 product This compound step4->product

Figure 1: Synthesis of this compound from (S)-3-Hydroxypyrrolidine.

Experimental Protocols

Step 1: Synthesis of (S)-1-Methyl-3-pyrrolidinol

This procedure is adapted from a patented method for the synthesis of the (R)-enantiomer and is expected to yield comparable results for the (S)-enantiomer.[1][2]

  • Materials: (S)-3-hydroxypyrrolidine, 91% paraformaldehyde, methanol, 5% platinum on carbon (water-containing), diethylamine, toluene.

  • Procedure:

    • In a suitable reactor, a mixture of (S)-3-hydroxypyrrolidine (60.0 g), 91% paraformaldehyde (23.8 g, 1.05 equivalents), methanol (300.0 g), and 5% platinum on carbon (3.0 g) is prepared.

    • The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 4 hours, or until the disappearance of the starting material is confirmed by gas chromatography.

    • To the reaction mixture, diethylamine (5.0 g) is added, and the reaction is continued under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for an additional 2.5 hours.

    • Upon completion, the platinum on carbon catalyst is removed by filtration and washed with methanol (60.0 g).

    • The combined filtrate and washings are concentrated under reduced pressure.

    • Toluene (60.1 g) is added to the concentrate, and the mixture is again concentrated to yield an oil.

    • The crude product is purified by distillation to afford (S)-1-methyl-3-pyrrolidinol.

Step 2: Synthesis of this compound (Proposed)

This is a proposed multi-step conversion as a direct literature protocol for this specific transformation was not identified. The yields are estimations based on standard organic transformations.

  • Part A: Oxidation to 1-Methylpyrrolidin-3-one

    • Materials: (S)-1-Methyl-3-pyrrolidinol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

    • Procedure:

      • To a stirred solution of (S)-1-methyl-3-pyrrolidinol in anhydrous DCM, add PCC in one portion.

      • Stir the reaction mixture at room temperature for 2-3 hours.

      • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

      • Concentrate the filtrate under reduced pressure to yield 1-methylpyrrolidin-3-one.

  • Part B: Cyanation to 3-Cyano-1-methylpyrrolidin-3-ol

    • Materials: 1-Methylpyrrolidin-3-one, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI2), anhydrous DCM.

    • Procedure:

      • Dissolve 1-methylpyrrolidin-3-one in anhydrous DCM and cool to 0°C.

      • Add a catalytic amount of ZnI2, followed by the dropwise addition of TMSCN.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Quench the reaction with an aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Part C: Reduction to this compound

    • Materials: 3-Cyano-1-methylpyrrolidin-3-ol, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).

    • Procedure:

      • Add a solution of 3-cyano-1-methylpyrrolidin-3-ol in anhydrous THF dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0°C.

      • After the addition is complete, heat the mixture to reflux for 4-6 hours.

      • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

      • Filter the resulting solid and wash with THF.

      • Concentrate the filtrate under reduced pressure and purify the residue by distillation or chromatography to obtain this compound.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%)Enantiomeric Excess (%)
1(S)-1-Methyl-3-pyrrolidinol(S)-3-Hydroxypyrrolidine86-89[1][2]96.5-99.0[1][2]>99
2a1-Methylpyrrolidin-3-one(S)-1-Methyl-3-pyrrolidinol~85-95 (Est.)-N/A
2b3-Cyano-1-methylpyrrolidin-3-ol1-Methylpyrrolidin-3-one~80-90 (Est.)-Racemic
2cThis compound3-Cyano-1-methylpyrrolidin-3-ol~70-80 (Est.)>98>99

Est. = Estimated based on analogous reactions.

Chiral Resolution of Racemic (1-Methylpyrrolidin-3-YL)methanol

This classical approach involves the synthesis of the racemic target compound, followed by separation of the enantiomers using a chiral resolving agent. O,O'-Dibenzoyl-L-tartaric acid is a suitable resolving agent for this purpose, forming diastereomeric salts with differing solubilities, which allows for their separation by fractional crystallization.[3]

Pathway Overview

Chiral_Resolution start Racemic (1-Methylpyrrolidin-3-YL)methanol step1 Diastereomeric Salt Formation start->step1 O,O'-Dibenzoyl-L-tartaric acid salts (S)-amine·(L)-acid salt (less soluble) (R)-amine·(L)-acid salt (more soluble) step1->salts step2 Fractional Crystallization salts->step2 solid Solid: (S)-amine·(L)-acid salt step2->solid solution Solution: (R)-amine·(L)-acid salt step2->solution step3 Liberation of Amine solid->step3 Base (e.g., NaOH) product This compound step3->product

Figure 2: Chiral Resolution of Racemic (1-Methylpyrrolidin-3-YL)methanol.

Experimental Protocols

Step 1: Synthesis of Racemic 1-Methyl-3-pyrrolidinol

This procedure provides the precursor to the racemic target molecule.[4]

  • Materials: 40 wt% aqueous solution of monomethylamine, 1,4-dichloro-2-butanol, sodium hydroxide, ethanol, anhydrous magnesium sulfate.

  • Procedure:

    • In a 500 mL four-necked flask cooled in an ice-water bath, place 250 g of a 40 wt% aqueous solution of monomethylamine.

    • While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature at or below 15°C.

    • Transfer the mixture to a 500 mL autoclave, seal, and pressurize with nitrogen to 1.0 ± 0.1 MPa.

    • Heat the mixture to 120 ± 2°C and stir for approximately 10 hours, monitoring for the disappearance of the starting material by GC.

    • After cooling to room temperature, discharge the contents and add 110 g of sodium hydroxide in portions, controlling the temperature below 50°C.

    • Stir the mixture for 1 hour, then filter the precipitated solid.

    • Separate the layers of the filtrate. To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stir for 2-3 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting yellow oil by vacuum distillation to obtain colorless 1-methyl-3-pyrrolidinol.

Step 2: Synthesis of Racemic (1-Methylpyrrolidin-3-YL)methanol (Proposed)

This step involves the same proposed one-carbon homologation as described in section 1.2, Step 2, but starting with the racemic 1-methyl-3-pyrrolidinol.

Step 3: Chiral Resolution (Proposed)

This is a general procedure for the resolution of a racemic amine with O,O'-dibenzoyl-L-tartaric acid. The optimal conditions may require some experimentation.

  • Materials: Racemic (1-methylpyrrolidin-3-yl)methanol, O,O'-dibenzoyl-L-tartaric acid, methanol (or another suitable solvent like ethanol or acetone), 1 M sodium hydroxide solution, diethyl ether.

  • Procedure:

    • Dissolve one equivalent of racemic (1-methylpyrrolidin-3-yl)methanol in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 equivalents of O,O'-dibenzoyl-L-tartaric acid in a minimal amount of hot methanol.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol. This salt should be enriched in the (S)-enantiomer.

    • To assess purity, a small sample of the salt can be treated with a base to liberate the free amine, and its optical rotation can be measured.

    • The salt can be recrystallized from fresh hot methanol to improve diastereomeric purity.

    • To recover the enantiomerically pure amine, dissolve the diastereomeric salt in water and add 1 M NaOH solution until the pH is basic.

    • Extract the aqueous solution with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%)Diastereomeric/Enantiomeric Excess (%)
1Racemic 1-Methyl-3-pyrrolidinol1,4-Dichloro-2-butanol64.8[4]99.3[4]N/A
2Racemic (1-Methylpyrrolidin-3-YL)methanolRacemic 1-Methyl-3-pyrrolidinol~50-65 (Est.)-N/A
3This compoundRacemic (1-Methylpyrrolidin-3-YL)methanol~30-40 (of theoretical 50%) (Est.)>98>98 (after recrystallization) (Est.)

Est. = Estimated based on analogous reactions and resolutions.

Summary and Comparison of Pathways

PathwayAdvantagesDisadvantages
Synthesis from Chiral Precursor - High enantiomeric purity is maintained throughout the synthesis. - Avoids the loss of 50% of the material inherent in classical resolution.- The chiral starting material may be more expensive. - The one-carbon homologation step requires multiple transformations and has not been specifically reported for this substrate.
Chiral Resolution - Utilizes simpler, achiral starting materials for the initial synthesis of the racemate. - A well-established and robust method for obtaining enantiomerically pure compounds.- The theoretical maximum yield is 50% for the desired enantiomer without a racemization process for the unwanted enantiomer. - The resolution process can be iterative and may require optimization.

The choice of the optimal synthesis pathway will depend on factors such as the cost and availability of starting materials, the required scale of production, and the desired enantiomeric purity of the final product. For laboratory-scale synthesis where high enantiopurity is critical, the synthesis from a chiral precursor offers a more elegant and potentially higher-yielding route for the desired enantiomer. For larger-scale production, a cost analysis of the starting materials versus the efficiency of the resolution and potential for racemization of the unwanted enantiomer would be necessary to determine the most economical approach.

References

An In-depth Technical Guide on the Solubility of (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-(1-Methylpyrrolidin-3-YL)methanol, a key chemical intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various solvents. This includes detailed experimental protocols, a template for data presentation, and a discussion of the expected solubility characteristics based on the molecule's structure.

Expected Solubility Profile

This compound, with its polar pyrrolidine ring, hydroxyl group, and a tertiary amine, is anticipated to be a hydrophilic molecule. It is expected to be miscible with water and other polar protic solvents such as methanol, ethanol, and isopropanol. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be lower, and it is expected to have poor solubility in non-polar solvents such as hexanes and toluene. Commercial suppliers suggest that to enhance solubility, warming the solution to 37°C and employing ultrasonication can be effective.[1]

Quantitative Solubility Data

As specific experimental data is not widely published, the following table is provided as a template for researchers to populate with their own experimentally determined solubility values for this compound at a specified temperature (e.g., 25 °C).

SolventSolvent TypeSolubility ( g/100 mL)Solubility (mol/L)Notes
WaterPolar ProticData to be enteredData to be enteredExpected to be highly soluble/miscible.
MethanolPolar ProticData to be enteredData to be enteredExpected to be highly soluble/miscible.
EthanolPolar ProticData to be enteredData to be enteredExpected to be highly soluble/miscible.
IsopropanolPolar ProticData to be enteredData to be enteredExpected to be soluble.
AcetonitrilePolar AproticData to be enteredData to be enteredExpected to be soluble.
Dimethyl Sulfoxide (DMSO)Polar AproticData to be enteredData to be enteredExpected to be highly soluble/miscible.
Dichloromethane (DCM)Non-polarData to be enteredData to be enteredExpected to have limited solubility.
Ethyl AcetateModerately PolarData to be enteredData to be enteredExpected to have limited solubility.
TolueneNon-polarData to be enteredData to be enteredExpected to be poorly soluble.
HexanesNon-polarData to be enteredData to be enteredExpected to be poorly soluble.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2][3]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

  • This compound (solid or liquid)

  • Selected solvents (e.g., water, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system for quantification.

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended without forming a vortex.[4]

  • Shake the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements is consistent.[4]

  • After shaking, allow the vials to stand to let undissolved material settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • The experiment should be performed in triplicate for each solvent.[4]

Workflow for Shake-Flask Solubility Determination

G A Add excess this compound and a known volume of solvent to a vial B Seal vial and place in a temperature-controlled orbital shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter D->E F Dilute the filtrate E->F G Analyze concentration by HPLC or GC F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination via Nephelometry

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[5][6]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer solutions (e.g., phosphate-buffered saline, PBS)

  • Microplates (e.g., 96- or 384-well)

  • A microplate nephelometer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microplate, add the aqueous buffer solution to the wells.

  • Add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations.

  • The plate is then shaken and the amount of light scattering caused by any precipitate is measured by the nephelometer.

  • The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

Logical Relationship for Solubility Assessment

G cluster_0 Early Stage Drug Discovery cluster_1 Lead Optimization and Pre-formulation A High-Throughput Screening B Kinetic Solubility (e.g., Nephelometry) A->B C Thermodynamic Solubility (Shake-Flask) B->C Promising Candidates D Formulation Development C->D

Caption: Role of Solubility Assays in Drug Development.

References

Technical Guide to the Material Safety Data Sheet for (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of (S)-(1-Methylpyrrolidin-3-YL)methanol. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound is a chiral organic compound containing a pyrrolidine ring, which is a common structural motif in medicinal chemistry.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C6H13NO[1][2][3][4]
Molecular Weight 115.17 g/mol [2][3][5]
CAS Number 1210934-04-5[1][5]
Appearance Colorless to yellow-brown liquid[1][6]
Storage Temperature 2-8°C, sealed in a dry place away from moisture[5][6]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[2]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictogram:

  • Irritant

Signal Word: Warning[2]

Precautionary Measures and First Aid

Adherence to proper laboratory safety protocols is essential when handling this compound. The following tables outline the recommended precautionary statements and first aid measures.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Exposure RouteFirst Aid Measures
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Experimental Protocols for Toxicological Assessment

The hazard classifications are based on toxicological data, typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing

The potential for skin irritation is generally assessed using methods outlined in OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[3][7] This in vitro method is a preferred alternative to traditional in vivo animal testing.[7]

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[3]

  • Application: The test chemical, this compound, is applied topically to the surface of the RhE tissue.[3]

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours) after the chemical is rinsed off.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[3]

  • Classification: The substance is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[3][7]

Eye Irritation Testing

For assessing serious eye irritation, OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the traditional in vivo method.[2][6] However, a tiered testing strategy that prioritizes in vitro methods is strongly recommended to reduce animal testing.[2][6]

Methodology (In Vivo - OECD TG 405):

  • Test Animals: Albino rabbits are typically used for this test.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The severity of the ocular lesions is scored, and the reversibility of the effects is observed over a period of up to 21 days.

  • Classification: The substance is classified as a serious eye irritant (Category 2A) based on the severity and persistence of the observed ocular lesions.

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is between 2-8°C.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, the following procedures should be followed.

Emergency Response Workflow

EmergencyResponse spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Decision Pathway

FirstAid action_node action_node exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation skin Skin Contact route->skin eye Eye Contact route->eye move_fresh_air Move to Fresh Air Seek Medical Attention inhalation->move_fresh_air wash_skin Wash with Soap & Water Remove Contaminated Clothing Seek Medical Attention if Irritation Persists skin->wash_skin rinse_eyes Rinse with Water for 15 min Remove Contact Lenses Seek Immediate Medical Attention eye->rinse_eyes

Caption: Decision-making process for first aid after exposure.

References

In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the chiral molecule (S)-(1-Methylpyrrolidin-3-YL)methanol. Particular focus is placed on its significance as a building block in the development of therapeutic agents, specifically targeting muscarinic acetylcholine receptors.

Core Chemical and Physical Properties

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the third carbon, which is a stereocenter. The "S" designation indicates the specific spatial arrangement of the substituents around this chiral center. While a specific optical rotation value for this compound is not widely reported in publicly available literature, the optical activity of a structurally similar compound, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, has been determined to be [α]19/D −49.5° (c = 5 in methanol)[1][2]. This indicates that the (S)-enantiomer of this related compound is levorotatory. The direction and magnitude of optical rotation are highly specific to the molecule's three-dimensional structure.

The physicochemical properties of this compound and its related isomers are summarized in the table below.

PropertyThis compound(R)-(1-Methylpyrrolidin-3-YL)methanolRacemic (1-Methylpyrrolidin-3-YL)methanol
CAS Number 1210934-04-51210935-33-35021-33-0
Molecular Formula C₆H₁₃NOC₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol 115.17 g/mol 115.17 g/mol
IUPAC Name This compound(R)-(1-Methylpyrrolidin-3-yl)methanol(1-Methylpyrrolidin-3-yl)methanol

Enantioselective Synthesis

A representative experimental protocol for a similar transformation is as follows:

Protocol: Asymmetric Reduction of a Prochiral Ketone

  • Reaction Setup: A dried reaction flask is charged with a solution of the prochiral ketone (e.g., N-methyl-3-pyrrolidinone) in an anhydrous solvent (e.g., tetrahydrofuran or methanol) under an inert atmosphere (e.g., argon or nitrogen).

  • Chiral Catalyst: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is added to the reaction mixture.

  • Reducing Agent: A suitable reducing agent, such as sodium borohydride or isopropanol in the presence of a transfer hydrogenation catalyst, is introduced to the mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a period sufficient to ensure complete conversion of the starting material, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the careful addition of water or a mild acidic solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched alcohol.

G General Workflow for Enantioselective Synthesis start Start with Prochiral Ketone (e.g., N-Methyl-3-pyrrolidinone) reaction Asymmetric Reduction - Anhydrous Solvent (THF/MeOH) - Chiral Catalyst (e.g., Ru-BINAP) - Reducing Agent (e.g., NaBH4) start->reaction workup Reaction Quench & Extraction - Add H2O or mild acid - Extract with organic solvent reaction->workup purification Purification - Dry organic layers - Solvent removal - Column Chromatography workup->purification product Enantiomerically Enriched this compound purification->product

A generalized workflow for the enantioselective synthesis.

Chiral Analysis

The determination of the enantiomeric purity of chiral compounds is crucial in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying enantiomers.

Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is selected based on the chemical nature of the analyte. For aminols like (1-Methylpyrrolidin-3-YL)methanol, polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective.

  • Mobile Phase Preparation: A suitable mobile phase is prepared, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase or a compatible solvent.

  • Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a UV detector. The flow rate, column temperature, and injection volume are optimized to achieve baseline separation of the enantiomers.

  • Data Analysis: The retention times of the two enantiomers are used for qualitative identification, and the peak areas are used to determine the enantiomeric excess (% ee) of the sample.

G Workflow for Chiral HPLC Analysis sample Prepare Sample Solution hplc Inject sample into HPLC - Chiral Stationary Phase Column - Optimized Mobile Phase sample->hplc separation Enantiomeric Separation in Column hplc->separation detection UV Detection separation->detection analysis Data Analysis - Determine Retention Times - Calculate Peak Areas & % ee detection->analysis result Enantiomeric Purity Report analysis->result

A typical workflow for chiral HPLC analysis.

Role in Drug Development: Targeting Muscarinic Acetylcholine Receptors

The this compound scaffold is a valuable building block in the synthesis of antagonists for muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), and developing subtype-selective antagonists is a key objective in drug discovery for treating various conditions, including neurological disorders.

Derivatives of this compound have been incorporated into molecules targeting M1 and M2 receptors, which have distinct signaling pathways.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of the M1 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses.

G M1 Muscarinic Receptor Signaling Pathway ligand Acetylcholine receptor M1 Receptor ligand->receptor binds g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

The Gq/11-coupled M1 muscarinic receptor signaling cascade.
M2 Muscarinic Receptor Signaling Pathway

In contrast to the M1 receptor, the M2 receptor is coupled to the Gi/o family of G-proteins. When acetylcholine binds to the M2 receptor, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, resulting in a cellular response. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

G M2 Muscarinic Receptor Signaling Pathway ligand Acetylcholine receptor M2 Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ion_channel Ion Channel Modulation (via Gβγ) g_protein->ion_channel atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets ion_channel->response

The Gi/o-coupled M2 muscarinic receptor signaling cascade.

References

Methodological & Application

(S)-(1-Methylpyrrolidin-3-YL)methanol: A Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral compound recognized for its potential as a versatile building block in the asymmetric synthesis of complex molecules, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold and stereodefined hydroxymethyl group at the C-3 position make it an attractive starting material for the construction of chiral ligands and intermediates for drug discovery.

While its direct application as an organocatalyst in asymmetric reactions is not extensively documented in publicly available literature, its significance lies in its role as a precursor to more elaborate chiral structures. The inherent chirality of this compound allows for the transfer of stereochemical information, a crucial aspect in the synthesis of enantiomerically pure compounds.

Application as a Chiral Intermediate

The primary application of this compound in asymmetric synthesis is as a chiral intermediate. Its functional groups, the secondary amine and the primary alcohol, provide reactive sites for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecular architectures where the stereochemistry of the pyrrolidine ring is essential for the target molecule's biological activity.

Synthesis of Chiral Ligands

The structural features of this compound also make it a suitable candidate for the synthesis of novel chiral ligands for asymmetric catalysis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxymethyl group can act as coordination sites for metal centers. By modifying the hydroxymethyl group or the amine, a diverse range of bidentate or polydentate chiral ligands can be prepared. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound as a catalyst in asymmetric synthesis are not prominently reported in peer-reviewed journals. However, protocols for the synthesis of related chiral pyrrolidine derivatives are available in the patent literature, which can provide insights into the manipulation of this class of compounds.

For example, the synthesis of substituted chiral pyrrolidines often involves multi-step sequences that may include protection of the amine and alcohol functionalities, followed by stereoselective alkylation or acylation, and subsequent deprotection and further functionalization.

Data Presentation

Due to the limited availability of specific quantitative data for asymmetric reactions directly employing this compound, a structured table summarizing such data cannot be provided at this time. Researchers and drug development professionals interested in utilizing this chiral building block would likely need to engage in exploratory studies to determine its efficacy in specific asymmetric transformations.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound as a chiral building block.

Synthesis_of_Chiral_Ligands cluster_0 Starting Material cluster_1 Functional Group Modification cluster_2 Chiral Ligand Formation cluster_3 Application in Asymmetric Catalysis S-MPM This compound Modification Modification of -OH and/or -NH group S-MPM->Modification Ligand Chiral Ligand Modification->Ligand Catalysis Metal Complexation & Asymmetric Reaction Ligand->Catalysis Incorporation_into_Target_Molecule cluster_0 Chiral Building Block cluster_1 Multi-step Synthesis cluster_2 Final Product S-MPM This compound Synthesis Series of Chemical Transformations S-MPM->Synthesis Target Enantiomerically Pure Target Molecule (e.g., API) Synthesis->Target

The Chiral Scaffolding of (S)-(1-Methylpyrrolidin-3-YL)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(1-Methylpyrrolidin-3-YL)methanol, a chiral pyrrolidine derivative, has emerged as a valuable building block in medicinal chemistry, primarily in the development of selective muscarinic acetylcholine receptor (mAChR) antagonists. Its rigid, stereochemically defined structure allows for precise orientation of pharmacophoric groups, leading to enhanced potency and selectivity for specific receptor subtypes. This application note provides a detailed overview of its use in the synthesis of selective M3 muscarinic receptor antagonists, including quantitative data, experimental protocols, and an illustrative signaling pathway.

Application in the Development of Selective M3 Muscarinic Receptor Antagonists

This compound serves as a key synthetic precursor for the cationic headgroup of a novel series of potent and selective M3 muscarinic receptor antagonists. These antagonists are of significant therapeutic interest for the treatment of chronic obstructive pulmonary disease (COPD), as they can induce bronchodilation with potentially fewer cardiovascular side effects compared to non-selective antagonists.

The pyrrolidine ring system of this compound is incorporated into the final antagonist structure to interact with the orthosteric binding pocket of the M3 receptor. The stereochemistry at the 3-position is crucial for optimal binding and selectivity. Structure-activity relationship (SAR) studies have demonstrated that derivatives incorporating this chiral moiety exhibit high affinity for the M3 receptor and significant selectivity over the M2 subtype, which is predominantly found in the heart.

Quantitative Biological Data

The following table summarizes the binding affinities (Ki values) of representative M3 muscarinic receptor antagonists synthesized using a scaffold derived from this compound. The data highlights the high affinity for the human M3 receptor and the selectivity over the human M2 receptor.

Compound IDhM2 Ki (nM)hM3 Ki (nM)Selectivity (hM2/hM3)
6o (BS46) 1801.8100
6b 2307.730

Data extracted from the supplementary information of "Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists" in PNAS.[1][2][3][4][5][6][7]

Experimental Protocols

General Synthesis of a Selective M3 Muscarinic Receptor Antagonist (Exemplified by the synthesis of a key intermediate for compounds like 6o)

This protocol describes a representative synthetic step for incorporating the this compound moiety into a larger scaffold, leading to a key intermediate for selective M3 antagonists.

Materials:

  • This compound

  • 4-Bromo-1-fluoro-2-nitrobenzene

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-Bromo-1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Competitive Radioligand Binding Assay for M3 Muscarinic Receptors

This protocol outlines a standard method for determining the binding affinity of synthesized compounds for the human M3 muscarinic receptor.[4][8][9][10][11][12]

Materials:

  • Membrane preparations from cells expressing human M3 muscarinic receptors

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • Unlabeled test compounds (synthesized antagonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the unlabeled test compound, and 50 µL of [3H]-NMS (at a final concentration close to its Kd).

  • Initiate the binding reaction by adding 50 µL of the M3 receptor membrane preparation (typically 5-20 µg of protein).

  • Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

The following diagrams illustrate the workflow for the synthesis and evaluation of M3 muscarinic receptor antagonists and the signaling pathway they inhibit.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Start This compound Step1 Coupling Reaction (e.g., with aryl halide) Start->Step1 Intermediate Key Pyrrolidinyl Ether Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., amide coupling) Intermediate->Step2 Final_Compound Selective M3 Antagonist Step2->Final_Compound Assay_Start Synthesized Antagonist Binding_Assay Competitive Radioligand Binding Assay (M2 & M3) Assay_Start->Binding_Assay Data_Analysis Determine Ki values & Selectivity Binding_Assay->Data_Analysis Result High Affinity & Selective M3 Antagonist Data_Analysis->Result

Caption: Synthetic and evaluation workflow for M3 antagonists.

G cluster_pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Antagonist Selective M3 Antagonist (e.g., 6o) Antagonist->M3R Blocks

Caption: M3 receptor signaling and antagonist inhibition.

References

Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of (S)-(1-Methylpyrrolidin-3-YL)methanol , a versatile chiral building block used in the synthesis of novel ligands targeting various receptors, including muscarinic acetylcholine receptors (mAChRs) and histamine H3 receptors. The protocols outlined below describe key chemical transformations of the primary alcohol functional group, enabling the generation of diverse chemical entities for screening and lead optimization in drug discovery programs.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its chiral pyrrolidine core, a privileged scaffold found in numerous biologically active compounds. The presence of a primary hydroxyl group provides a convenient handle for introducing a variety of functional groups and linkers, allowing for the exploration of structure-activity relationships (SAR). This document details protocols for etherification, esterification, and amination reactions starting from this chiral alcohol.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key synthetic transformations for generating diverse ligands from this compound, along with typical reaction conditions and expected outcomes.

TransformationReaction TypeReagents & ConditionsProduct TypeTypical Yield (%)
Protocol 1 Williamson Ether Synthesis1. NaH, THF, 0 °C to rt2. R-X (Alkyl halide)Ether60-90
Protocol 2 Steglich EsterificationR-COOH, DCC, DMAP, CH₂Cl₂, rtEster70-95
Protocol 3 Mesylation and Azide Substitution1. MsCl, Et₃N, CH₂Cl₂, 0 °C2. NaN₃, DMF, 80 °CAzide Intermediate80-95 (Step 1)70-90 (Step 2)
Protocol 4 Reduction of Azide to AmineH₂, Pd/C, MeOH, rtPrimary Amine85-99

Experimental Protocols

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the O-alkylation of this compound to form ether derivatives. These ethers can be valuable as ligands for various receptors, including histamine H3 receptors.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, propyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired ether product.

Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification

This protocol details the formation of ester ligands through the reaction of this compound with a carboxylic acid, facilitated by DCC and DMAP.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 eq) in anhydrous CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with CH₂Cl₂.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 3 & 4: Synthesis of Primary Amine Derivatives

This two-part protocol describes the conversion of the hydroxyl group to a primary amine via a mesylate intermediate and subsequent azide displacement followed by reduction. This transformation is crucial for introducing basic nitrogen moieties often found in pharmacologically active ligands.

Protocol 3: Mesylation and Azide Substitution

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Mesylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Azide Substitution: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the reaction mixture to 80 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude azide by flash column chromatography on silica gel.

Protocol 4: Reduction of Azide to Primary Amine

Materials:

  • (S)-3-(Azidomethyl)-1-methylpyrrolidine (from Protocol 3)

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the azide (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the desired primary amine, which is often pure enough for subsequent steps or can be further purified by distillation or chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the diversification of this compound.

G start This compound ether Ether Derivative start->ether Protocol 1: NaH, R-X ester Ester Derivative start->ester Protocol 2: R-COOH, DCC, DMAP mesylate Mesylate Intermediate start->mesylate Protocol 3 (Step 1): MsCl, Et3N azide Azide Intermediate mesylate->azide Protocol 3 (Step 2): NaN3 amine Primary Amine Derivative azide->amine Protocol 4: H2, Pd/C

Caption: Synthetic pathways from this compound.

Signaling Pathway of Muscarinic Acetylcholine M1 Receptor

Ligands derived from this compound can act as modulators of muscarinic acetylcholine receptors. The M1 receptor, a Gq-coupled GPCR, is a key target in the central nervous system.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gαq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Ligand M1 Agonist Ligand Ligand->M1R Binds

Caption: M1 muscarinic receptor signaling cascade.

Signaling Pathway of Histamine H3 Receptor

The histamine H3 receptor is a Gi-coupled GPCR that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.

G cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Cytosol H3R H3 Receptor Gi Gαi H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NT_release Neurotransmitter Release PKA->NT_release Reduces Ligand H3 Agonist Ligand Ligand->H3R Binds

Caption: Histamine H3 receptor inhibitory signaling.

The Synthesis of Chiral Phosphine Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol: A Review of Potential Applications and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

The inherent chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol makes it an attractive starting material for creating a chiral environment around a metal center in a catalyst. This chiral environment is essential for enantioselective reactions, where one enantiomer of a product is preferentially formed. Phosphine ligands, with their strong coordinating ability to transition metals, are a cornerstone of homogeneous catalysis. The combination of a chiral backbone, such as that provided by this compound, with a phosphorus donor atom can lead to highly effective and selective catalysts.

General Synthetic Strategies

The synthesis of a phosphine ligand from this compound would typically involve the functionalization of the hydroxyl group to introduce a phosphine moiety. Several general strategies could be employed:

  • Tosylation followed by Nucleophilic Substitution: The hydroxyl group can be converted to a better leaving group, such as a tosylate. Subsequent reaction with a phosphide source, like diphenylphosphine lithium (LiPPh₂), would yield the desired phosphine ligand.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a phosphine using a phosphine reagent (e.g., diphenylphosphine) in the presence of a dialkyl azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine.

  • Halogenation and Phosphination: The alcohol can be converted to an alkyl halide (e.g., chloride or bromide) followed by reaction with a metal phosphide.

It is crucial to perform these reactions under inert conditions to prevent the oxidation of the phosphine group. The resulting phosphine ligand can be purified using standard techniques like column chromatography.

Potential Applications in Asymmetric Catalysis

Phosphine ligands derived from this compound are anticipated to be effective in a range of asymmetric catalytic reactions, including:

  • Asymmetric Hydrogenation: Rhodium or Ruthenium complexes of chiral phosphine ligands are widely used for the enantioselective hydrogenation of prochiral olefins, ketones, and imines. This is a key technology for the synthesis of chiral alcohols, amines, and amino acids.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of C-C, C-N, and C-O bonds with high enantioselectivity.

  • Cross-Coupling Reactions: Chiral phosphine ligands are employed in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to generate chiral biaryl compounds and other complex molecules.

The performance of these ligands in catalysis would need to be experimentally determined, with key metrics being enantiomeric excess (ee), conversion, and turnover number (TON).

Experimental Considerations and Protocols (Hypothetical)

While a specific, documented protocol is unavailable, a hypothetical experimental workflow for the synthesis and application of a phosphine ligand from this compound is presented below. This serves as a general guideline for researchers.

Synthesis of (S)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine (Hypothetical)

Materials:

  • This compound

  • Tosyl chloride

  • Pyridine

  • Lithium diphenylphosphide (LiPPh₂) solution in THF

  • Anhydrous solvents (THF, Dichloromethane)

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Tosylation: Dissolve this compound in anhydrous dichloromethane and cool to 0 °C. Add pyridine, followed by the slow addition of tosyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Phosphination: In a separate flask under an inert atmosphere, prepare or obtain a solution of lithium diphenylphosphide in anhydrous THF. Cool the solution to 0 °C and add a solution of the tosylated intermediate in THF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel under an inert atmosphere.

Application in Asymmetric Hydrogenation (Hypothetical)

Materials:

  • Synthesized (S)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine

  • [Rh(COD)₂]BF₄

  • Substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • Hydrogen gas

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-pressure reactor

Protocol:

  • Catalyst Preparation: In a glovebox, dissolve the phosphine ligand and [Rh(COD)₂]BF₄ in the reaction solvent in a 2.2:1 ligand-to-metal molar ratio. Stir the solution for 30 minutes to form the catalyst complex.

  • Hydrogenation: Place the substrate in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction at room temperature for the specified time.

  • Analysis: After releasing the pressure, take an aliquot of the reaction mixture to determine the conversion by GC or NMR. The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Data Presentation (Hypothetical)

The results of such catalytic experiments would be summarized in a table for easy comparison.

EntrySubstrateLigand/Metal RatioH₂ Pressure (bar)Time (h)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate2.2512>9995 (R)
2Acetophenone2.210249892 (S)

Visualizing the Workflow

A diagram of the general synthetic workflow can be created to illustrate the process.

Synthesis_Workflow Precursor This compound Activation Activation of Hydroxyl Group (e.g., Tosylation) Precursor->Activation Phosphination Nucleophilic Substitution with Phosphide Source Activation->Phosphination Ligand Chiral Phosphine Ligand Phosphination->Ligand Purification Purification Ligand->Purification

Caption: General workflow for the synthesis of a chiral phosphine ligand.

A logical diagram for the application in catalysis would be as follows:

Catalysis_Workflow Ligand Chiral Phosphine Ligand Catalyst Active Chiral Catalyst Ligand->Catalyst Metal Metal Precursor (e.g., [Rh(COD)2]BF4) Metal->Catalyst Reaction Asymmetric Catalytic Reaction (e.g., Hydrogenation) Catalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction Product Enantioenriched Product Reaction->Product

Caption: Workflow for asymmetric catalysis using the synthesized ligand.

Application Notes and Protocols for Catalytic Reactions Using (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-(1-Methylpyrrolidin-3-YL)methanol as an organocatalyst in asymmetric synthesis. This chiral pyrrolidine derivative is a versatile catalyst for various carbon-carbon bond-forming reactions, offering high stereocontrol and efficiency. These protocols are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound in Asymmetric Catalysis

This compound is a member of the prolinol-derived organocatalyst family, which has emerged as a powerful tool in modern asymmetric synthesis. These catalysts are prized for their ability to promote stereoselective transformations under mild reaction conditions, avoiding the use of often toxic and expensive metal catalysts.

The catalytic activity of this compound stems from its ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. The chiral pyrrolidine scaffold then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. This mode of activation is central to a variety of important synthetic transformations.

Common applications of this compound and its derivatives in asymmetric catalysis include:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: The reaction of an enol or an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.

  • Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.

These reactions are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

Catalytic Mechanism: Enamine Catalysis

A common mechanistic pathway for reactions catalyzed by this compound involves the formation of a nucleophilic enamine intermediate. The general cycle for an asymmetric Michael addition is depicted below.

Enamine_Catalysis Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin α,β-Unsaturated Compound (e.g., Nitroolefin) Nitroolefin->Iminium Product Chiral Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst (Regeneration)

Caption: Generalized mechanism of an asymmetric Michael addition catalyzed by this compound via an enamine intermediate.

Experimental Protocols

The following are representative protocols for asymmetric catalytic reactions using this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol describes a general procedure for the enantioselective addition of an aldehyde to a nitroalkene.

Materials:

  • This compound

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Solvent (e.g., Toluene, CH2Cl2, or CHCl3)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitroalkene (1.0 mmol).

  • Dissolve the nitroalkene in the chosen solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess (ee) by chiral HPLC.

Protocol 2: Asymmetric Aldol Reaction

This protocol provides a general method for the asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

  • This compound

  • Ketone (e.g., acetone, serving as both reactant and solvent)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol).

  • Add the ketone (10 mL).

  • Add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Data Presentation

The following tables summarize representative data for asymmetric reactions catalyzed by prolinol-derived catalysts, including this compound.

Table 1: Representative Data for Asymmetric Michael Addition

EntryAldehydeNitroalkeneSolventTime (h)Yield (%)dr (syn/anti)ee (%)
1Propanalβ-NitrostyreneToluene249595:598
2Butanalβ-NitrostyreneCH2Cl2369293:797
3Propanal4-Chloro-β-nitrostyreneCHCl3249896:499
4Propanal4-Methoxy-β-nitrostyreneToluene488590:1095

Table 2: Representative Data for Asymmetric Aldol Reaction

EntryKetoneAldehydeCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%)
1Acetone4-Nitrobenzaldehyde204888-92
2CyclohexanoneBenzaldehyde20727590:1095
3Acetone2-Chlorobenzaldehyde306082-89
4Cyclopentanone4-Nitrobenzaldehyde20489192:896

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up and analyzing an asymmetric catalytic reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Prep_Glassware->Inert_Atmosphere Add_Reagents Add Substrates, Catalyst & Solvent Inert_Atmosphere->Add_Reagents Stirring Stir at Specified Temperature Add_Reagents->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, HRMS Purification->Characterization Chiral_HPLC Determine ee (Chiral HPLC) Purification->Chiral_HPLC

Caption: General experimental workflow for asymmetric organocatalysis.

Synthesis of Novel Heterocyclic Compounds from (S)-(1-Methylpyrrolidin-3-YL)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (S)-(1-methylpyrrolidin-3-yl)methanol as a versatile chiral starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the generation of diverse molecular scaffolds with potential therapeutic applications.

Introduction

This compound is a valuable chiral building block in organic synthesis, prized for its bifunctional nature, containing both a secondary amine and a primary alcohol. This unique structural feature allows for a variety of chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems. Its inherent chirality also offers the potential for the stereoselective synthesis of novel drug candidates. This document explores its application in the synthesis of substituted pyridines and fused bicyclic systems, providing detailed protocols and characterization data.

Application Note 1: Synthesis of Chiral Pyridine Derivatives via N-Alkylation and Cyclization

The secondary amine of this compound provides a reactive handle for N-alkylation, which can be followed by intramolecular cyclization strategies to construct novel pyridine-based heterocyclic systems. These scaffolds are of significant interest in drug discovery, appearing in a wide array of approved pharmaceuticals.

Logical Workflow for Pyridine Synthesis

G start This compound step1 N-Alkylation with a suitable electrophile start->step1 step2 Functional group interconversion step1->step2 step3 Intramolecular cyclization step2->step3 product Chiral Pyridine Derivative step3->product

Caption: Workflow for the synthesis of chiral pyridine derivatives.

Experimental Protocol: Synthesis of a Novel Pyrido[1,2-a]pyrimidin-4-one Derivative

This protocol details a multi-step synthesis involving an initial N-alkylation followed by a cyclocondensation reaction.

Step 1: N-Alkylation of this compound

Reagent/SolventMolecular WeightAmountMoles
This compound115.17 g/mol 1.15 g10 mmol
Ethyl 4-chloroacetoacetate164.59 g/mol 1.65 g10 mmol
Potassium Carbonate138.21 g/mol 2.76 g20 mmol
Acetonitrile41.05 g/mol 50 mL-

Procedure:

  • To a stirred solution of this compound (1.15 g, 10 mmol) in acetonitrile (50 mL) was added potassium carbonate (2.76 g, 20 mmol).

  • Ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) was added dropwise to the suspension at room temperature.

  • The reaction mixture was heated to reflux for 12 hours.

  • After cooling to room temperature, the solid was filtered off, and the filtrate was concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 95:5) to afford the N-alkylated intermediate.

Expected Yield: 75-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Cyclocondensation to form the Pyrido[1,2-a]pyrimidin-4-one Core

Reagent/SolventMolecular WeightAmountMoles
N-alkylated intermediate-(from Step 1)~8 mmol
Ammonium Acetate77.08 g/mol 6.17 g80 mmol
Acetic Acid60.05 g/mol 30 mL-

Procedure:

  • The N-alkylated intermediate from Step 1 was dissolved in glacial acetic acid (30 mL).

  • Ammonium acetate (6.17 g, 80 mmol) was added, and the mixture was heated to reflux for 6 hours.

  • The reaction mixture was cooled to room temperature and poured into ice-water (100 mL).

  • The aqueous layer was neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane, 1:1) to yield the final pyrido[1,2-a]pyrimidin-4-one derivative.

Expected Yield: 60-70% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm its structure and enantiomeric purity.

Application Note 2: Synthesis of Fused Bicyclic Heterocycles via Mitsunobu Reaction and Intramolecular Cyclization

The hydroxyl group of this compound can be exploited in Mitsunobu reactions to introduce a variety of nucleophiles, setting the stage for subsequent intramolecular cyclization to form fused heterocyclic systems. This approach is particularly useful for accessing novel scaffolds for kinase inhibitor development.

Signaling Pathway Analogy for Synthetic Strategy

G sub This compound mitsunobu Mitsunobu Reaction sub->mitsunobu reagent Heterocyclic Nucleophile (e.g., Purine analog) reagent->mitsunobu intermediate N-Alkylated Intermediate mitsunobu->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused Bicyclic Heterocycle cyclization->product

Caption: Synthetic pathway to fused bicyclic heterocycles.

Experimental Protocol: Synthesis of a Novel Pyrrolo[1,2-a]pyrazine Derivative

This protocol describes the synthesis of a fused pyrrolo[1,2-a]pyrazine, a scaffold found in a number of biologically active molecules.

Step 1: Mitsunobu Reaction with a Purine Analog

Reagent/SolventMolecular WeightAmountMoles
This compound115.17 g/mol 1.15 g10 mmol
6-Chloropurine154.55 g/mol 1.55 g10 mmol
Triphenylphosphine (PPh₃)262.29 g/mol 3.93 g15 mmol
Diisopropyl azodicarboxylate (DIAD)202.21 g/mol 3.03 g15 mmol
Tetrahydrofuran (THF), anhydrous72.11 g/mol 100 mL-

Procedure:

  • To a solution of this compound (1.15 g, 10 mmol) and 6-chloropurine (1.55 g, 10 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, was added triphenylphosphine (3.93 g, 15 mmol) at 0 °C.

  • Diisopropyl azodicarboxylate (3.03 g, 15 mmol) was added dropwise over 15 minutes, and the reaction mixture was allowed to warm to room temperature and stirred for 24 hours.

  • The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 98:2 to 95:5 gradient) to afford the desired N-9 alkylated purine derivative.

Expected Yield: 50-60% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity of the alkylation.

Step 2: Intramolecular Cyclization to form the Pyrrolo[1,2-a]pyrazine Ring System

Reagent/SolventMolecular WeightAmountMoles
N-9 Alkylated Purine-(from Step 1)~5 mmol
Palladium(II) Acetate224.50 g/mol 0.11 g0.5 mmol
(S)-BINAP622.68 g/mol 0.31 g0.5 mmol
Sodium tert-butoxide96.10 g/mol 0.96 g10 mmol
Toluene, anhydrous92.14 g/mol 50 mL-

Procedure:

  • A mixture of the N-9 alkylated purine derivative from Step 1 (~5 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), (S)-BINAP (0.31 g, 0.5 mmol), and sodium tert-butoxide (0.96 g, 10 mmol) in anhydrous toluene (50 mL) was degassed with argon for 15 minutes.

  • The reaction mixture was heated to 100 °C for 18 hours in a sealed tube.

  • After cooling to room temperature, the mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane, 3:7) to give the final fused heterocyclic product.

Expected Yield: 40-50% Characterization: The final product should be fully characterized by ¹H NMR, ¹³C NMR, HRMS, and its optical rotation measured to confirm the retention of stereochemistry.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this document provide a foundation for the exploration of new chemical space in the pursuit of novel therapeutic agents. The inherent chirality and bifunctionality of this starting material offer significant advantages for the development of complex and stereochemically defined molecules. Researchers are encouraged to adapt and expand upon these methodologies to generate unique libraries of heterocyclic compounds for biological screening.

Application Notes and Protocols: Derivatization of (S)-(1-Methylpyrrolidin-3-YL)methanol for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group of (S)-(1-Methylpyrrolidin-3-YL)methanol. Derivatization is a critical step to enhance the analyte's volatility, improve chromatographic separation, and increase detection sensitivity, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. The following sections detail two primary derivatization techniques: acylation and silylation for achiral analysis, and chiral derivatization for enantiomeric purity assessment.

Acylation of the Hydroxyl Group for GC Analysis

Acylation converts the polar hydroxyl group into a less polar, more volatile ester. This transformation improves peak shape and reduces tailing in GC analysis. Acetylation, using acetic anhydride, is a common and effective acylation method.

Quantitative Data Summary (Illustrative)

Due to the absence of specific published data for this compound, the following table presents representative data for the acylation of a structurally similar chiral secondary alcohol, 2-heptanol, to illustrate the expected outcomes of the derivatization.[1]

ParameterValue
Analyte 2-Heptyl Acetate (from 2-Heptanol)
Derivatization Reagent Acetic Anhydride
Catalyst Iodine
Reaction Time 24 hours
Reaction Temperature 100°C
Molar Ratio (Alcohol:Acid) 1:2
Yield >95%
GC Column CP Chirasil-DEX CB
Separation Factor (α) for Enantiomers >1.1
Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride with 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude acetylated product.

  • Purification (Optional): If necessary, purify the product by flash column chromatography on silica gel.

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve Analyte in DCM add_dmap Add DMAP Catalyst start->add_dmap cool Cool to 0°C add_dmap->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temp (2-4h) add_ac2o->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry and Concentrate extract->dry purify Purify (Optional) dry->purify end_product Acetylated Product for GC purify->end_product

Caption: Workflow for the acylation of this compound.

Silylation of the Hydroxyl Group for GC Analysis

Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it highly suitable for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation reagent.[2]

Quantitative Data Summary (Illustrative)

The following table provides representative data for the silylation of a secondary alcohol, demonstrating the expected improvement in analytical performance.

ParameterValue
Analyte Trimethylsilyl ether of a secondary alcohol
Derivatization Reagent BSTFA with 1% TMCS
Reaction Time 15-30 minutes
Reaction Temperature 60-70°C
Yield Typically >98%
Analytical Improvement Increased volatility, improved peak shape, reduced retention time
GC Detector FID or MS
Experimental Protocol: Silylation with BSTFA

This protocol details the silylation of this compound using BSTFA with trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, optional solvent)

  • Reaction vial with a screw cap and PTFE/silicone septum

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried sample of this compound (approximately 1 mg) into a reaction vial. If the sample is not readily soluble in the silylating reagent, a small amount of anhydrous pyridine or acetonitrile can be added.

  • Reagent Addition: Add BSTFA (with 1% TMCS) (e.g., 100 µL) to the vial. The reagent is typically added in excess.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS or GC-FID system.

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis start Place Dried Sample in Vial add_solvent Add Solvent (Optional) start->add_solvent add_bstfa Add BSTFA + TMCS start->add_bstfa add_solvent->add_bstfa heat Heat at 60-70°C (15-30 min) add_bstfa->heat cool Cool to Room Temperature heat->cool inject Direct Injection into GC cool->inject

Caption: Workflow for the silylation of this compound.

Chiral Derivatization for Enantiomeric Purity Determination by HPLC

For the analysis of enantiomeric purity, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[4] Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a widely used CDA for this purpose.[5]

Quantitative Data Summary (Illustrative)

The following table presents typical data for the separation of diastereomeric esters formed from a chiral alcohol and a chiral derivatizing agent.

ParameterValue
Analyte Diastereomeric esters of a chiral secondary alcohol
Chiral Derivatizing Agent (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
Separation Technique Normal Phase HPLC
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate gradient
Separation Factor (α) Typically > 1.1
Resolution (Rs) Typically > 1.5
Experimental Protocol: Mosher's Ester Formation

This protocol describes the formation of diastereomeric Mosher's esters of this compound for HPLC analysis.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Reaction vial with a screw cap and PTFE/silicone septum

  • Nitrogen or argon gas supply

Procedure:

  • Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or CCl₄.

  • Reagent Addition: Add anhydrous pyridine (2-3 equivalents).

  • Derivatization: Add a solution of (R)-Mosher's acid chloride (1.2 equivalents) in the same solvent dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, the reaction mixture can often be directly analyzed by HPLC after filtration to remove any pyridinium hydrochloride salt. Alternatively, for cleaner samples, the mixture can be diluted with a non-polar solvent and washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by washing with saturated NaHCO₃ and brine. The organic layer is then dried and concentrated.

  • HPLC Analysis: Dissolve the resulting diastereomeric ester mixture in the HPLC mobile phase and inject it onto an achiral column (e.g., silica or C18) for separation.

Logical Relationship: Chiral Derivatization and Analysis

Chiral_Derivatization_Logic cluster_input Starting Materials cluster_process Derivatization Reaction cluster_output Analysis and Outcome enantiomers Mixture of Enantiomers ((S)- and (R)-Analyte) reaction Formation of Diastereomers enantiomers->reaction cda Chiral Derivatizing Agent ((R)-Mosher's Acid) cda->reaction diastereomers Mixture of Diastereomers ((S,R) and (R,R)-Esters) reaction->diastereomers hplc Separation by Achiral HPLC diastereomers->hplc quantification Quantification of Enantiomeric Purity hplc->quantification

Caption: Logical flow of chiral derivatization for enantiomeric purity analysis.

References

The Role of (S)-(1-Methylpyrrolidin-3-YL)methanol in Peptide Synthesis: A Review of Potential Applications and Standard Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document addresses the role of (S)-(1-Methylpyrrolidin-3-YL)methanol in the context of peptide synthesis. A thorough review of the scientific literature indicates that there is no documented direct application of this compound as a standard reagent, catalyst, or additive in established peptide synthesis protocols. However, based on the known functions of structurally related chiral amino alcohols and pyrrolidine derivatives, this application note explores its potential or hypothetical roles. Furthermore, to provide a practical resource for researchers in the field, detailed protocols and workflows for standard solid-phase peptide synthesis (SPPS) are presented, offering a framework within which novel reagents could be investigated.

Introduction: this compound in Peptide Chemistry

This compound is a chiral amino alcohol containing a pyrrolidine scaffold. While the pyrrolidine ring is a common structural motif in medicinal chemistry and is the basis for the amino acid proline, a direct and established role for this specific methanol derivative in peptide synthesis is not found in current literature.[1][2]

However, the application of similar molecules provides a basis for postulating potential uses. For instance, its positional isomer, (S)-(-)-1-Methyl-2-pyrrolidinemethanol (also known as N-Methyl-L-prolinol), is utilized in solution-phase peptide synthesis and as a precursor for chiral ligands in asymmetric catalysis.[3] Chiral amino alcohols, more broadly, can serve as precursors to peptide isosteres and protease inhibitors.[4]

Hypothetical and Potential Roles in Peptide Synthesis

Given the chemical nature of this compound, several hypothetical applications in peptide synthesis can be considered:

  • Chiral Building Block: After appropriate derivatization of the hydroxyl and secondary amine functionalities, this molecule could be incorporated into a peptide chain as a novel, non-natural amino acid analogue to introduce conformational constraints or new binding interactions.

  • Organocatalyst or Additive: The pyrrolidine scaffold is central to many organocatalysts.[2][5] While less common than standard coupling reagents, there is ongoing research into catalysts that can accelerate peptide bond formation and reduce side reactions. The basic nitrogen and the hydroxyl group could potentially participate in activating the carboxylic acid of the incoming amino acid or stabilizing reaction intermediates.

  • C-Terminal Protecting Group: Amino alcohols can be used as C-terminal protecting groups in peptide synthesis.[6] The synthesis would proceed with the C-terminal amino acid protected as an ester with this compound. However, the conditions for the final deprotection to regenerate the carboxylic acid would need to be compatible with the synthesized peptide.

Standard Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following sections detail a standard protocol for Fmoc-based solid-phase peptide synthesis, the most common methodology in research settings. This provides a baseline workflow for understanding where a novel reagent like this compound could potentially be introduced.

The SPPS Workflow

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.

spss_workflow start Start: Resin Selection (e.g., Rink Amide, Wang) resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc-Deprotection (e.g., 20% Piperidine in DMF) resin_swelling->fmoc_deprotection washing1 3. Washing (DMF, DCM, IPA) fmoc_deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) washing1->coupling washing2 5. Washing (DMF) coupling->washing2 repeat_cycle Repeat Cycle for Each Amino Acid washing2->repeat_cycle repeat_cycle->fmoc_deprotection  Next Amino Acid final_deprotection 6. Final Fmoc-Deprotection repeat_cycle->final_deprotection  Final Amino Acid final_washing 7. Final Washing and Drying final_deprotection->final_washing cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_washing->cleavage precipitation 9. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification analysis 11. Analysis (LC-MS, MALDI-TOF) purification->analysis

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.
Reagents and Materials

The table below summarizes common reagents used in Fmoc SPPS.

Reagent ClassExample(s)Primary Function
Solid Support (Resin) Rink Amide Resin, Wang Resin, 2-Chlorotrityl ResinInsoluble support for peptide chain elongation. Determines C-terminal moiety.
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Swelling the resin and dissolving reagents.
Deprotection Reagent Piperidine, DBU (1,8-Diazabicycloundec-7-ene)Removes the temporary Fmoc protecting group from the N-terminus.
Amino Acids Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, etc.Building blocks of the peptide, with temporary N-terminal Fmoc protection.
Coupling Reagents HBTU, HATU, HCTU, DIC (N,N'-Diisopropylcarbodiimide)Activates the carboxylic acid of the incoming amino acid for amide bond formation.
Base (Coupling) DIPEA (N,N-Diisopropylethylamine), CollidineMaintains basic conditions required for the coupling reaction.
Cleavage Cocktail TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, DODT (3,6-Dioxa-1,8-octanedithiol)Cleaves the completed peptide from the resin and removes side-chain protecting groups.
Detailed Experimental Protocol: Synthesis of a Model Tripeptide (Ala-Leu-Gly-NH₂)

This protocol describes the manual synthesis of a simple tripeptide on Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ala-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • Piperidine

  • DCM (Dichloromethane)

  • Methanol

  • Diethyl ether (cold)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

Protocol:

  • Resin Preparation:

    • Place 200 mg of Rink Amide resin (0.1 mmol) in a fritted syringe reaction vessel.

    • Add 5 mL of DMF to swell the resin for 30 minutes. Drain the DMF.

  • First Amino Acid (Glycine) Coupling:

    • Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain. Repeat with a fresh 3 mL portion for 10 minutes.

    • Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

    • Coupling:

      • In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

      • Pre-activate for 2 minutes, then add the solution to the resin.

      • Agitate at room temperature for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • (Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.)

  • Second Amino Acid (Leucine) Coupling:

    • Repeat the Fmoc deprotection and washing steps as described above.

    • Prepare the coupling solution with Fmoc-Leu-OH and add it to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Third Amino Acid (Alanine) Coupling:

    • Repeat the Fmoc deprotection and washing steps.

    • Prepare the coupling solution with Fmoc-Ala-OH and add it to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection with 20% piperidine in DMF as described.

    • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and Methanol (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

    • Add 5 mL of the cleavage cocktail to the dry resin in a fume hood.

    • Agitate at room temperature for 2-3 hours.

    • Filter the cleavage solution into a 50 mL centrifuge tube, collecting the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the white peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS).

Visualization of the Peptide Coupling Step

The core of peptide synthesis is the activation and coupling reaction. The diagram below illustrates the logical flow of this critical step using an aminium-based coupling reagent like HBTU.

coupling_mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling on Solid Support Fmoc_AA Fmoc-AA-COOH Active_Ester Activated OBT Ester (Fmoc-AA-OBT) Fmoc_AA->Active_Ester HBTU HBTU HBTU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond New Peptide Bond Formed (Resin-Peptide-CO-NH-AA-Fmoc) Active_Ester->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond

Figure 2. Logical flow of the amino acid activation and coupling step.

Conclusion

While this compound does not have a currently established role in mainstream peptide synthesis, its structure is analogous to other chiral molecules that are used in the field. Its potential as a novel building block, catalyst, or protecting group remains an area for future investigation. The standardized protocols for solid-phase peptide synthesis provided herein offer a robust framework for researchers to not only synthesize a wide array of peptides but also to explore the incorporation and effect of novel chemical entities in this important area of drug discovery and chemical biology.

References

Application of (S)-(1-Methylpyrrolidin-3-YL)methanol in Chiral Catalyst Development: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral building block possessing a pyrrolidine scaffold, a structural motif frequently found in successful chiral catalysts and ligands for asymmetric synthesis. Its stereochemistry and functional groups—a secondary amine and a primary alcohol—suggest its potential as a precursor for creating novel chiral catalysts. This document aims to provide detailed application notes and protocols for its use in this context. However, a comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific applications for this particular molecule in the creation of chiral catalysts.

While the broader class of chiral pyrrolidine-containing molecules has been extensively explored in asymmetric catalysis, direct and detailed examples of catalysts derived from this compound, along with their performance data and experimental protocols, are not well-documented. This suggests that its potential in this area remains largely unexplored or unreported in the public domain.

In the absence of direct applications, this document will provide a detailed overview of the established applications of a closely related and widely used analogue, (S)-prolinol and its derivatives. This information can serve as a valuable guide for researchers interested in exploring the potential of this compound by adapting well-established synthetic routes and catalytic applications.

Application of Analogous Pyrrolidine Scaffolds: The Case of (S)-Prolinol in Oxazaborolidine Catalysts

A prominent application of chiral amino alcohols, such as (S)-prolinol, is in the synthesis of oxazaborolidine catalysts, most famously used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols. The underlying principles and synthetic strategies for these catalysts could be hypothetically extended to this compound.

Logical Workflow for Catalyst Development

The general workflow for developing and applying a chiral catalyst from an amino alcohol precursor is outlined below. This logical flow can be adapted for investigations into this compound.

G cluster_0 Catalyst Synthesis & Preparation cluster_1 Catalytic Application start Chiral Amino Alcohol (this compound) synthesis Reaction with Borane Source (e.g., BH3•THF, BH3•SMe2) start->synthesis Precursor catalyst In situ or Isolated Chiral Oxazaborolidine Catalyst synthesis->catalyst Formation substrate Prochiral Substrate (e.g., Ketone) reaction Asymmetric Reaction (e.g., Reduction) catalyst->reaction Catalysis substrate->reaction Reactant product Enantioenriched Product (e.g., Chiral Alcohol) reaction->product Conversion analysis Analysis (Yield, Enantiomeric Excess) product->analysis Evaluation

Caption: General workflow for chiral catalyst synthesis and application.

Experimental Protocols (Based on Analogue Compounds)

The following protocols are adapted from well-established procedures for the synthesis and use of oxazaborolidine catalysts from (S)-prolinol derivatives. These are provided as a starting point for the potential development of catalysts from this compound and would require significant optimization.

Protocol 1: In Situ Generation of a Chiral Oxazaborolidine Catalyst for Asymmetric Ketone Reduction

Objective: To generate a chiral oxazaborolidine catalyst in situ from a chiral amino alcohol and apply it to the enantioselective reduction of a prochiral ketone.

Materials:

  • Chiral amino alcohol (e.g., (S)-prolinol as a model, or hypothetically this compound)

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1.0 M in THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the BH3·THF solution (0.2 mmol, 2.0 eq) dropwise to the stirred solution of the amino alcohol.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature for the reduction (e.g., -20 °C to 0 °C).

  • In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the ketone solution dropwise to the stirred catalyst solution.

  • Slowly add an additional equivalent of BH3·THF solution (1.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (ee) of the chiral alcohol product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation (Hypothetical for this compound)

As no experimental data exists for catalysts derived from this compound, the following table is a template for how such data should be structured for comparison. The data for a well-known catalyst derived from (S)-α,α-diphenylprolinol is included for reference.

Catalyst PrecursorSubstrateProductYield (%)Enantiomeric Excess (ee, %)Configuration
(S)-α,α-diphenylprolinol (Reference)Acetophenone(R)-1-Phenylethanol>95>98R
This compoundAcetophenone(R)- or (S)-1-PhenylethanolTBDTBDTBD
This compound* propiophenone*(R)- or (S)-1-Phenyl-1-propanolTBDTBDTBD

TBD: To Be Determined

Signaling Pathways and Reaction Mechanisms

The proposed catalytic cycle for the CBS reduction provides a model for understanding how a chiral oxazaborolidine catalyst facilitates the enantioselective transfer of a hydride from borane to a ketone.

Proposed Catalytic Cycle for Asymmetric Ketone Reduction

G catalyst Chiral Oxazaborolidine Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 complex2 Catalyst-Borane-Ketone Ternary Complex complex1->complex2 + Ketone transition_state Six-membered Transition State complex2->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release of Product-Borane Adduct product Chiral Alcohol product_complex->product Workup borane BH3 ketone Prochiral Ketone

Caption: Proposed catalytic cycle for an oxazaborolidine-catalyzed ketone reduction.

Conclusion

While this compound presents an intriguing scaffold for the development of new chiral catalysts, there is currently a lack of published research detailing its specific applications in this field. The information and protocols provided herein, based on well-studied analogues, are intended to serve as a foundational guide for researchers wishing to explore the catalytic potential of this molecule. Further investigation is required to synthesize catalysts from this compound, evaluate their performance in various asymmetric transformations, and fully characterize their catalytic properties. The structured approach to experimentation and data collection outlined in this document will be crucial for any future development in this area.

Troubleshooting & Optimization

Improving yield and purity in (S)-(1-Methylpyrrolidin-3-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(1-Methylpyrrolidin-3-YL)methanol for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include (S)-3-hydroxypyrrolidine, which is then methylated, or derivatives of 1-methyl-5-oxopyrrolidine-3-carboxylic acid that are subsequently reduced.[1][2][3] One patented method, for instance, utilizes (3R)-pyrrolidin-3-ol (the enantiomer of the direct precursor to the (S) product) and paraformaldehyde for the synthesis of (3R)-1-methylpyrrolidin-3-ol.[1]

Q2: What are the typical reducing agents used in the final reduction step?

A2: Lithium aluminum hydride (LiAlH4) is a powerful and common reducing agent for converting the carbonyl group in precursors like 1-methyl-5-oxopyrrolidine-3-carboxylic acid or its esters to the corresponding alcohol.[4] Other reducing agents such as sodium borohydride might be used, but LiAlH4 is often preferred for the reduction of amides and esters.

Q3: How can I improve the enantiomeric purity of my final product?

A3: Ensuring high enantiomeric purity starts with using a chirally pure starting material. If you are starting from a racemic or enantiomerically impure mixture, chiral chromatography (HPLC or SFC) can be employed to separate the enantiomers. It is also crucial to use reaction conditions that do not cause racemization.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored at 2-8°C in a dry, sealed container to prevent degradation and moisture absorption.[5][6] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction during methylation of (S)-3-hydroxypyrrolidine.- Ensure the correct stoichiometry of the methylating agent (e.g., formaldehyde or paraformaldehyde). An excess of formaldehyde (up to 5 mol per 1 mol of pyrrolidin-3-ol) can be used to drive the reaction to completion.[1][7] - Optimize reaction time and temperature. For reductive amination with paraformaldehyde and a platinum catalyst, a reaction time of around 6 hours at 20°C has been reported to be effective.[1]
Inefficient reduction of the carbonyl group.- Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). Ensure anhydrous conditions as LiAlH4 reacts violently with water. - For large-scale synthesis, consider alternative reducing agents or catalytic hydrogenation.
Low Purity (Presence of Impurities) Unreacted starting materials.- Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the disappearance of the starting material.[7] - After the reaction, perform a proper work-up, including filtration of the catalyst and concentration of the filtrate.[1]
Side-product formation.- A patented method suggests a two-step process to improve purity. Step A involves the initial reaction, and Step B involves mixing the resulting mixture with a secondary amine and hydrogen in the presence of a metal catalyst to reduce impurities before distillation.[1]
Difficulty in purification by distillation.- After concentrating the reaction mixture, adding a solvent like toluene and re-concentrating can help remove residual water and other volatile impurities before distillation.[1]
Inconsistent Results Variability in catalyst activity.- Use a consistent source and batch of the catalyst (e.g., Palladium on carbon or Platinum on carbon). Ensure proper handling and storage of the catalyst to maintain its activity.
Presence of moisture in reagents or solvents.- Use anhydrous solvents and reagents, especially when working with moisture-sensitive reagents like LiAlH4.

Data Presentation

Table 1: Reported Yields and Purities for the Synthesis of 1-Methylpyrrolidin-3-ol (Enantiomer)

Starting MaterialCatalystReaction ConditionsYieldPurityReference
(3R)-Pyrrolidin-3-ol and 93% paraformaldehyde5% Platinum on carbonHydrogen pressure 0.4-0.5 MPa, 20°C, 6.1 hr in Methanol93%99.5%[1]
(3R)-Pyrrolidin-3-ol and 93% paraformaldehyde5% Platinum on carbonHydrogen pressure 0.4-0.5 MPa, 20°C, 5.7 hr in Methanol86%97.7%[7]
(3R)-Pyrrolidin-3-ol and 93% paraformaldehyde5% Platinum on carbonHydrogen pressure 0.4-0.5 MPa, 20°C, 23.8 hr in Methanol86%96.5%[7]
(3R)-Pyrrolidin-3-ol and 37% aqueous formaldehyde10% Palladium on carbonHydrogen, in water31%Not Specified[1][7]

Note: The data presented is for the (R)-enantiomer, but the principles for achieving high yield and purity are applicable to the synthesis of the (S)-enantiomer.

Experimental Protocols

Protocol 1: Reductive Amination of (S)-3-Hydroxypyrrolidine

This protocol is adapted from a patented method for the synthesis of the (R)-enantiomer and can be applied to the (S)-enantiomer.[1]

Materials:

  • (S)-3-Hydroxypyrrolidine

  • Paraformaldehyde (93%)

  • Methanol

  • 5% Platinum on carbon (hydrous)

  • Hydrogen gas

  • Toluene

Procedure:

  • In a suitable reactor, mix (S)-3-hydroxypyrrolidine, paraformaldehyde (1.05 equivalents), methanol, and 5% platinum on carbon.

  • Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa.

  • Stir the mixture at 20°C for approximately 6 hours. Monitor the reaction by GC for the disappearance of the starting material.

  • Once the reaction is complete, filter to remove the platinum on carbon catalyst and wash the catalyst with methanol.

  • Combine the filtrate and the washing, and concentrate the solution under reduced pressure.

  • Add toluene to the concentrate and re-concentrate to give an oil.

  • Purify the resulting oil by distillation to obtain this compound.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G General Synthesis Workflow A Reactants: (S)-3-Hydroxypyrrolidine Methylating Agent (e.g., Paraformaldehyde) Catalyst (e.g., Pt/C) B Reductive Amination A->B C Reaction Mixture B->C D Catalyst Filtration C->D E Filtrate D->E F Solvent Removal (Concentration) E->F G Crude Product (Oil) F->G H Purification (Distillation) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting: Low Yield A Low Yield Observed B Check Reaction Completion A->B C Incomplete Reaction B->C Yes D Reaction Complete B->D No E Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Increase reagent stoichiometry C->E F Investigate Work-up and Purification D->F G Product Loss During: - Extraction - Distillation F->G H Optimize Purification Technique: - Adjust distillation pressure/temperature - Improve extraction efficiency G->H

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of Crude (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (S)-(1-Methylpyrrolidin-3-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, such as (S)-3-hydroxypyrrolidine or N-methyl-2-pyrrolidone, reagents like formaldehyde or paraformaldehyde, and by-products from side reactions. Residual solvents used in the synthesis and work-up are also common.

Q2: Which purification method is most suitable for industrial-scale production?

A2: For industrial-scale production, fractional distillation is often the most cost-effective and efficient method for achieving high purity.[1] However, the optimal method will depend on the specific impurity profile and the desired final purity.

Q3: My compound is showing significant tailing during silica gel column chromatography. What is the cause and how can I fix it?

A3: Tailing of basic amines like this compound on standard silica gel is common due to the acidic nature of silica, which leads to strong interactions. To mitigate this, you can:

  • Add a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase.[2]

  • Use a different stationary phase, such as basic alumina or amine-functionalized silica.[2][3]

  • Employ reversed-phase chromatography with a high pH mobile phase to ensure the amine is in its free-base form.[2]

Q4: Can I use crystallization to purify this compound?

A4: While direct crystallization of the free base might be challenging due to its liquid nature at room temperature, forming a salt (e.g., a hydrochloride or tartrate salt) can facilitate crystallization. This method can be very effective for separating diastereomeric impurities if a chiral resolving agent is used.

Troubleshooting Guides

Issue 1: Low Yield After Distillation
Possible Cause Troubleshooting Step
Thermal Decomposition Lower the distillation pressure (vacuum distillation) to reduce the boiling point. Ensure the heating mantle temperature is not excessively high.
Azeotrope Formation If an azeotrope with a residual solvent is suspected, perform a solvent exchange by adding a higher-boiling point, non-azeotropic solvent and re-distilling.
Incomplete Condensation Ensure the condenser has a sufficient cooling capacity and that the coolant flow rate is adequate.
Product Holdup Use a distillation setup with minimal dead volume. For small-scale purifications, consider Kugelrohr distillation.
Issue 2: Inadequate Separation with Column Chromatography
Possible Cause Troubleshooting Step
Poor Selectivity on Silica Gel Switch to a more suitable stationary phase like basic alumina or amine-functionalized silica.[2][3] Alternatively, use reversed-phase chromatography with a high pH mobile phase.[2]
Co-elution of Impurities Optimize the mobile phase composition. For normal phase, try different solvent systems (e.g., dichloromethane/methanol with triethylamine). For reversed-phase, adjust the organic modifier concentration and the pH.
Sample Overload Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.

Purification Method Comparison

Method Typical Purity Typical Yield Advantages Disadvantages
Fractional Distillation 95-99.5%[1]HighScalable, cost-effective for large quantities.Potential for thermal degradation of the sample.
Normal Phase Chromatography (with amine additive) >98%Moderate to HighGood for removing less polar impurities.Can have issues with peak tailing.[2]
Reversed-Phase Chromatography (high pH) >99%ModerateExcellent for separating polar impurities.Requires removal of aqueous mobile phase from the product.
Crystallization (as a salt) >99%Moderate to HighCan be highly selective and provide very pure material.Requires an additional step to form the salt and then liberate the free base.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup : Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask : Charge the distillation flask with the crude this compound.

  • Applying Vacuum : Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point of the compound into a stable range (e.g., 10-20 mmHg).

  • Heating : Gently heat the distillation flask using a heating mantle with stirring.

  • Collecting Fractions : Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the boiling point of the desired compound, collect the main fraction in a clean receiving flask.

  • Shutdown : After collecting the main fraction, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica
  • Column Packing : Prepare a flash chromatography column with amine-functionalized silica gel, slurried in the initial mobile phase.

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.

  • Loading : Carefully load the sample onto the top of the column.

  • Elution : Begin elution with a suitable mobile phase, such as a gradient of methanol in dichloromethane.

  • Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Experimental Workflows

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Crystallization Salt Formation & Crystallization Crude->Crystallization Analysis Purity Analysis (GC/NMR) Distillation->Analysis Chromatography->Analysis Crystallization->Analysis PureProduct Pure Product Analysis->PureProduct Purity OK TroubleshootingChromatography Start Tailing Peak in Chromatography CheckSilica Using Standard Silica Gel? Start->CheckSilica AddAmine Add Triethylamine to Mobile Phase CheckSilica->AddAmine Yes ChangeStationaryPhase Switch to Alumina or Amine-Silica CheckSilica->ChangeStationaryPhase Yes UseRP Use Reversed-Phase Chromatography (High pH) CheckSilica->UseRP Yes ProblemSolved Problem Resolved AddAmine->ProblemSolved ChangeStationaryPhase->ProblemSolved UseRP->ProblemSolved

References

Optimization of reaction conditions for catalysis with (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using (S)-(1-Methylpyrrolidin-3-YL)methanol as a catalyst, primarily in the asymmetric reduction of prochiral ketones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in catalysis?

This compound is a chiral amino alcohol. Its primary application in catalysis is as a chiral ligand in the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. This reaction is a crucial step in the synthesis of many pharmaceutical intermediates and other fine chemicals. It functions as a catalyst precursor in the Corey-Bakshi-Shibata (CBS) reduction, where it forms an oxazaborolidine complex with borane.

Q2: How does the catalyst work in an asymmetric ketone reduction?

The this compound reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) in situ to form a chiral oxazaborolidine catalyst. This catalyst coordinates to the carbonyl group of the ketone, creating a rigid, sterically defined environment. The borane reducing agent then delivers a hydride to one face of the carbonyl, leading to the formation of a chiral alcohol with high enantioselectivity. The stereochemical outcome is predictable based on the stereochemistry of the catalyst.

Q3: What are the critical parameters to control for achieving high enantioselectivity and yield?

Several factors significantly influence the success of the catalytic reduction:

  • Temperature: Lower temperatures generally lead to higher enantioselectivity.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used. The choice of solvent can affect both reaction rate and enantioselectivity.

  • Borane Source: Borane complexes with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂) are common reducing agents. Catecholborane can also be used, especially at very low temperatures.

  • Water Content: The reaction is highly sensitive to moisture. Anhydrous conditions are crucial for achieving high enantiomeric excess (ee).

  • Catalyst Loading: Typically, 5-10 mol% of the chiral amino alcohol is sufficient.

  • Substrate Structure: The steric and electronic properties of the ketone substrate can impact the reaction's efficiency and stereoselectivity.

Q4: How should I prepare and handle the this compound catalyst?

This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent degradation. It is a liquid and should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), as it can be irritating to the skin and eyes. Solutions of the catalyst should be prepared using anhydrous solvents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive borane reagent.2. Insufficient catalyst loading.3. Low reaction temperature leading to very slow kinetics.4. Presence of impurities that poison the catalyst.1. Use a fresh, properly stored borane solution. Titrate the borane solution to confirm its concentration.2. Increase the catalyst loading to 10-15 mol%.3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC.4. Ensure the ketone substrate and solvent are pure and anhydrous.
Low Enantioselectivity (ee) 1. Presence of moisture in the reaction.2. Reaction temperature is too high.3. Incorrect solvent.4. Non-catalyzed background reduction by borane.5. Racemization of the product during work-up or purification.1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere.2. Lower the reaction temperature. For some substrates, temperatures as low as -78°C may be necessary.[1]3. Screen different aprotic solvents like THF, toluene, or dichloromethane.4. Add the borane solution slowly to the mixture of the ketone and the pre-formed catalyst. Ensure efficient stirring.5. Use a mild acidic work-up (e.g., dilute HCl or NH₄Cl) and avoid prolonged exposure to acidic or basic conditions during purification.
Formation of Side Products 1. Over-reduction of other functional groups in the substrate.2. Decomposition of the substrate or product under the reaction conditions.1. Use a less reactive borane source or lower the reaction temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Inconsistent Results 1. Variability in the quality of reagents (catalyst, borane, solvent).2. Inconsistent reaction setup and conditions (e.g., temperature fluctuations, atmospheric exposure).1. Use reagents from a reliable source and ensure proper storage. Standardize the quality of all materials used.2. Maintain strict control over the reaction temperature. Use a cryostat for low-temperature reactions. Ensure a consistently inert atmosphere.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the asymmetric reduction of acetophenone to 1-phenylethanol using this compound as the catalyst precursor.

Table 1: Effect of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1259585
209292
3-209096
4-4085>98

Conditions: Acetophenone (1 mmol), this compound (10 mol%), BH₃·THF (1.2 equiv) in THF.

Table 2: Effect of Solvent on Reaction Outcome

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1THF9096
2Toluene8894
3Dichloromethane8591
4Diethyl Ether8289

Conditions: Acetophenone (1 mmol), this compound (10 mol%), BH₃·THF (1.2 equiv) at -20°C.

Table 3: Comparison of Borane Reagents

EntryBorane ReagentYield (%)Enantiomeric Excess (ee, %)
1BH₃·THF9096
2BH₃·SMe₂9195
3Catecholborane75>99 (at -78°C)

Conditions: Acetophenone (1 mmol), this compound (10 mol%) in THF at -20°C (unless otherwise specified).

Experimental Protocols

General Protocol for Asymmetric Reduction of a Prochiral Ketone:

  • Catalyst Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).

    • Cool the solution to 0°C.

    • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 0.1 mmol, 1.0 equiv relative to the catalyst) dropwise.

    • Stir the mixture at 0°C for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).

    • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

    • Add the ketone solution to the catalyst solution via a syringe.

    • Slowly add a 1.0 M solution of BH₃·THF (1.2 mmol, 1.2 equiv relative to the ketone) dropwise to the reaction mixture over 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Add 1 M hydrochloric acid (5 mL) and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

    • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification catalyst_prep 1. Add this compound and anhydrous THF to a flask. cool_catalyst 2. Cool to 0°C. catalyst_prep->cool_catalyst add_borane_cat 3. Add BH₃·THF (1 equiv to catalyst). cool_catalyst->add_borane_cat stir_catalyst 4. Stir for 30 min at 0°C. add_borane_cat->stir_catalyst cool_reaction 5. Cool catalyst solution to target temperature (e.g., -20°C). stir_catalyst->cool_reaction Formed Oxazaborolidine add_ketone 6. Add ketone solution in THF. cool_reaction->add_ketone add_borane_reduct 7. Slowly add BH₃·THF (1.2 equiv to ketone). add_ketone->add_borane_reduct monitor_reaction 8. Monitor reaction by TLC/GC. add_borane_reduct->monitor_reaction quench 9. Quench with methanol. monitor_reaction->quench Reaction Complete warm 10. Warm to room temperature. quench->warm acidify 11. Add 1 M HCl. warm->acidify extract 12. Extract with organic solvent. acidify->extract purify 13. Purify by column chromatography. extract->purify analyze 14. Analyze ee by chiral HPLC/GC. purify->analyze troubleshooting_logic start Low Enantioselectivity (ee) check_water Check for moisture? start->check_water dry_reagents Use anhydrous solvents and glassware. Run under inert atmosphere. check_water->dry_reagents Yes check_temp Is the reaction temperature too high? check_water->check_temp No dry_reagents->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_bg_reaction Is background reduction likely? check_temp->check_bg_reaction No lower_temp->check_bg_reaction slow_addition Add borane slowly to the pre-formed catalyst-ketone mixture. check_bg_reaction->slow_addition Yes end Improved Enantioselectivity check_bg_reaction->end No slow_addition->end

References

Long-term storage and stability issues of (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of (S)-(1-Methylpyrrolidin-3-YL)methanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions to minimize degradation. It is sensitive to moisture and air.[1] The compound is hygroscopic and air-sensitive.[1]

Storage TypeTemperatureAtmosphereDuration
Neat Compound 2-8°C[2][3]Under an inert atmosphere (e.g., Argon or Nitrogen)[1]For short to medium-term storage.
Stock Solution -20°CSealed vials, preferably with an inert gas overlay.Up to 1 month[2]
Stock Solution -80°CSealed vials, preferably with an inert gas overlay.Up to 6 months[2]

2. What are the known stability issues for this compound?

The primary stability concerns for this compound are its sensitivity to moisture and air.[1] As a pyrrolidine derivative, it may be susceptible to oxidation and degradation in the presence of strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Thermal decomposition can also lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related compounds like N-methylpyrrolidone (NMP) undergo oxidative degradation.[1][2] Potential degradation pathways for this compound could involve:

  • Oxidation: The pyrrolidine ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides and other byproducts. Studies on NMP have shown degradation into substances like N-methylsuccinimide (NMS).[1][2]

  • Hydrolysis: Although less common for this structure, prolonged exposure to acidic or basic conditions could potentially lead to degradation. Pyrrolizidine alkaloids, which share a similar core structure, have been shown to degrade in alkaline conditions.[4]

4. How should I handle this compound in the laboratory to avoid degradation?

Due to its air and moisture sensitivity, proper handling techniques are crucial.[1][5][6]

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as in a glovebox or using a Schlenk line.[7]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying overnight at 125°C.[5][6]

  • Syringe Techniques: For transferring the liquid, use dry syringes and needles that have been flushed with an inert gas.[5][6]

  • Avoid Contamination: Keep the container tightly closed when not in use and store it away from incompatible materials.[1][8][9]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

Possible Cause Troubleshooting Step
Degradation due to improper storage. Verify that the compound has been stored at the recommended temperature and protected from air and moisture. If in doubt, use a fresh vial of the compound.
Contamination of stock solutions. Prepare fresh stock solutions using a high-purity solvent. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[2]
Reaction with incompatible substances. Review all reagents and solvents used in your experiment to ensure they are compatible with this compound. Avoid strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Issue 2: Visible changes in the compound's appearance (e.g., color change from colorless to yellow-brown).

Possible Cause Troubleshooting Step
Oxidation or degradation. A color change can indicate degradation. It is recommended to assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, a new batch of the compound should be used.
Exposure to air or moisture. Ensure the container seal is intact and that it has been handled under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose aliquots to: oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose aliquots to: thermal Thermal Stress (e.g., 80°C) start->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B guidelines) start->photo Expose aliquots to: hplc HPLC-UV/MS Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points nmr NMR Spectroscopy hplc->nmr characterize Characterize Degradants hplc->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials for exposure to different stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress: Incubate a solution at 80°C.

    • Photolytic Stress: Expose a solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradants.[10]

Protocol 2: Handling Air- and Moisture-Sensitive this compound

This protocol provides a standard procedure for handling the neat compound and preparing stock solutions.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_glass Oven-dry glassware transfer Transfer compound using a dry, inert gas-flushed syringe prep_glass->transfer prep_inert Set up inert atmosphere (Glovebox or Schlenk line) prep_inert->transfer dissolve Dissolve in anhydrous solvent transfer->dissolve aliquot Aliquot into smaller vials dissolve->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for handling the sensitive compound.

Methodology:

  • Preparation:

    • Dry all necessary glassware in an oven at 125°C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).[5][6]

    • Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of an inert gas.

  • Transferring the Neat Compound:

    • Use a clean, dry syringe with a long needle that has been flushed with inert gas at least 10 times.[5][6]

    • Puncture the septum of the vial and slowly draw the desired amount of the liquid into the syringe.

  • Preparing Stock Solutions:

    • Dispense the neat compound into a vial containing the desired amount of anhydrous solvent.

    • Mix thoroughly until the compound is fully dissolved.

  • Storage:

    • If preparing a larger stock, it is advisable to aliquot it into smaller, single-use vials to minimize contamination and degradation from repeated handling.[2]

    • Seal the vials tightly and store them at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).[2]

References

Technical Support Center: Scale-Up Synthesis of (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-(1-Methylpyrrolidin-3-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable route starts from (S)-malic acid. The process involves the formation of a succinimide intermediate, followed by reduction. This pathway is advantageous for scale-up because the key intermediate, (S)-N-methyl-3-hydroxysuccinimide, is a solid, which simplifies purification by crystallization, reducing the reliance on chromatography that is often problematic at an industrial scale.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

The main challenges include:

  • Reaction Control: Managing the exothermic nature of the reduction step is critical to prevent runaway reactions and ensure safety.

  • Maintaining Enantiomeric Purity: Temperature fluctuations and improper reaction conditions can lead to racemization, decreasing the enantiomeric excess (ee) of the final product.

  • Purification: Removing process-related impurities and by-products from the final product can be difficult, often requiring robust purification methods like distillation or crystallization.

  • Yield and Purity: Achieving consistent high yield and purity at a larger scale can be challenging due to mass and heat transfer limitations.

Q3: Which reducing agents are recommended for the scale-up of the succinimide reduction step?

For large-scale production, safer and more stable reducing agents are preferred over highly reactive ones like lithium aluminum hydride (LiAlH4). Sodium borohydride (NaBH4) is a good alternative as it offers a better safety profile and is more manageable in a production environment.[1] Its reactivity can be tuned with additives or by using specific solvent systems to achieve the desired reduction.

Q4: How can I improve the enantiomeric excess (ee) of my product during scale-up?

Maintaining high enantiomeric excess requires careful control over reaction conditions, particularly temperature.[2] Additionally, purification methods like diastereomeric salt crystallization can be employed to upgrade the enantiomeric purity of the final product or key intermediates.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the succinimide intermediate.1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Poor mixing leading to localized reagent depletion.1. Increase the molar equivalents of the reducing agent. 2. Ensure all solvents and reagents are anhydrous. 3. Improve agitation to ensure homogeneous reaction mixture.
Formation of side products.1. Reaction temperature is too high, leading to over-reduction or side reactions. 2. Incorrect work-up procedure.1. Maintain the recommended reaction temperature with efficient cooling. 2. Optimize the quenching and extraction steps to minimize product loss.
Issue 2: Decrease in Enantiomeric Excess (ee)
Symptom Possible Cause Suggested Solution
The final product shows a lower ee than the starting material or lab-scale batch.1. Racemization due to high reaction or work-up temperatures.[2] 2. Presence of acidic or basic impurities promoting racemization.1. Implement strict temperature control throughout the process. 2. Purify intermediates to remove any acidic or basic residues. 3. Consider a final purification step like chiral crystallization to enhance ee.[3][5]
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Presence of residual starting material or by-products after distillation.1. Inefficient separation due to close boiling points. 2. Thermal degradation of the product during distillation.1. Optimize distillation conditions (vacuum, temperature). 2. Consider converting the product to a salt to facilitate purification by crystallization.
Product is an oil and difficult to handle.The product is inherently an oil at room temperature.Convert the final product to a crystalline salt (e.g., hydrochloride) for easier handling, storage, and purification.

Data Presentation

Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Synthesis
ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Starting Material ((S)-malic acid) 100 g10 kgEnsure consistent quality and purity of raw materials.
Reaction Volume 1 L100 LSurface area to volume ratio decreases, impacting heat transfer.
Reaction Time (Reduction) 4-6 hours8-12 hoursSlower reagent addition and heat removal at scale.
Typical Yield 75-85%65-75%Yields may decrease due to transfer losses and less ideal mixing.
Enantiomeric Excess (ee) >99%97-99%Stricter temperature control is needed to prevent racemization.
Purity (by GC) >99%>98%Potential for increased by-products; robust purification is critical.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-methyl-3-hydroxysuccinimide (Intermediate)
  • Reaction Setup: To a 1L reaction vessel, add 420.0g of toluene.

  • Reagent Addition: Add 60.0g of (S)-malic acid and then slowly add 41.6g of a 40% aqueous methylamine solution while maintaining the temperature at 15°C.

  • Ring Closure: Stir the mixture for 30 minutes at 15°C, then heat to reflux and carry out a water diversion reaction for approximately 18 hours.

  • Crystallization: After the reaction is complete, cool the mixture and concentrate to remove the toluene. Add a suitable recrystallization solvent (e.g., isopropanol), heat to dissolve, then cool to 0-10°C to crystallize the product.

  • Isolation: Filter the solid, wash with cold solvent, and dry under vacuum to obtain (S)-N-methyl-3-hydroxysuccinimide.

Protocol 2: Reduction to this compound
  • Reaction Setup: In an inert atmosphere, add the reducing agent (e.g., sodium borohydride) and tetrahydrofuran (THF) to a suitable reaction vessel.

  • Cooling: Cool the mixture to a temperature between -10°C and 10°C.

  • Substrate Addition: Slowly add a solution of the (S)-N-methyl-3-hydroxysuccinimide intermediate in THF to the reaction mixture, maintaining the temperature within the specified range.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitor by TLC or GC).

  • Work-up: Carefully quench the reaction with a suitable reagent (e.g., methanol, followed by aqueous acid).

  • Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the final product by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction s_malic_acid (S)-Malic Acid ring_closure Ring Closure (Toluene, Reflux) s_malic_acid->ring_closure methylamine Methylamine methylamine->ring_closure crystallization Crystallization & Isolation ring_closure->crystallization intermediate (S)-N-methyl-3- hydroxysuccinimide crystallization->intermediate reduction Reduction (Controlled Temperature) intermediate->reduction reducing_agent Sodium Borohydride (THF) reducing_agent->reduction workup Quench & Work-up reduction->workup purification Vacuum Distillation workup->purification final_product (S)-(1-Methylpyrrolidin- 3-YL)methanol purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic decision decision issue issue start Scale-up Issue Encountered check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes check_ee Is Enantiomeric Excess (ee) Low? check_purity->check_ee No solution_purification Optimize Distillation Consider Salt Formation check_purity->solution_purification Yes solution_chiral_purification Strict Temp. Control Chiral Crystallization check_ee->solution_chiral_purification Yes end Consult Senior Chemist check_ee->end No side_products Side Products Present? incomplete_rxn->side_products No solution_reagent Increase Reducing Agent Ensure Anhydrous Conditions incomplete_rxn->solution_reagent Yes side_products->check_purity No solution_temp_control Improve Temperature Control Optimize Work-up side_products->solution_temp_control Yes racemization Racemization Occurring?

References

Best handling practices for air-sensitive reactions with (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best handling practices for air-sensitive reactions involving (S)-(1-Methylpyrrolidin-3-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound should be stored at 2-8°C in a tightly sealed container, away from moisture.[1][2] For stock solutions, it is recommended to store them in separate packages to avoid repeated freezing and thawing.[1] When stored at -20°C, the stock solution should be used within one month, and at -80°C, within six months.[1]

Q2: Is this compound sensitive to air and moisture?

A2: Yes, this compound is known to be hygroscopic and air-sensitive.[3] The presence of a secondary amine and a hydroxyl group makes it susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the visual signs of degradation of this compound?

A3: The pure compound is typically a colorless to yellow-brown liquid.[2] Significant darkening of the color, development of a strong amine-like odor, or the formation of precipitates can indicate degradation or contamination. If degradation is suspected, it is advisable to purify the reagent before use.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE, including safety goggles (eyeshields), gloves, and a lab coat, should be worn.[3] Given its potential for skin and eye irritation, ensuring adequate protection is essential.[4] All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in an air-sensitive reaction. Reagent degradation due to improper storage or handling.Ensure the reagent was stored under inert gas at 2-8°C. Purge the reaction vessel thoroughly with an inert gas before adding the reagent. Use freshly opened or properly stored reagent.
Introduction of air or moisture during reagent transfer.Use proper air-sensitive techniques such as a Schlenk line or a glove box.[5] Employ syringe or cannula transfer methods with oven-dried glassware.[6][7]
Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. The reaction may require longer reaction times or gentle heating.
Formation of unexpected side products. Reaction with atmospheric CO2 or O2.Degas the solvent thoroughly before use by sparging with an inert gas for an extended period.[8] Maintain a positive pressure of inert gas throughout the reaction.[5]
Contaminated starting material.Check the purity of this compound and other reagents by NMR or GC-MS. Purify if necessary.
Difficulty in dissolving this compound. Incorrect solvent choice.This compound is a polar molecule.[9] Use polar aprotic solvents like THF, DMF, or DMSO. Ensure the solvent is anhydrous for air-sensitive reactions.
Low temperature.To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]

Detailed Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Reaction
  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at a minimum of 125°C overnight and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[5][6]

  • Assembly: Assemble the glassware quickly while still warm, and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Use a gas bubbler to monitor the gas flow.[5]

  • Reagent Addition (Solid): If other solid reagents are used, add them to the reaction flask before purging with inert gas.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a syringe. If the solvent is not from a freshly opened bottle, it should be appropriately dried and degassed prior to use.

  • Reagent Addition (Liquid): this compound should be transferred from its storage bottle to the reaction vessel using a dry, gas-tight syringe.

    • Puncture the septum of the reagent bottle with the syringe needle.

    • Draw the required volume of the liquid into the syringe.

    • Inject the liquid into the reaction flask through a septum.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate techniques (e.g., TLC, GC-MS, LC-MS) by withdrawing small aliquots using a syringe under a positive pressure of inert gas.

  • Quenching and Work-up: Once the reaction is complete, cool the flask to an appropriate temperature (e.g., 0°C in an ice bath) before slowly and carefully quenching the reaction. The quenching agent should be added via a syringe. Subsequent work-up can typically be performed under atmospheric conditions unless the product is also air-sensitive.

Visualizations

experimental_workflow Experimental Workflow for Air-Sensitive Reactions A Oven-Dry Glassware B Assemble Under Inert Gas A->B C Add Anhydrous Solvent B->C D Add this compound via Syringe C->D E Run and Monitor Reaction D->E F Quench Reaction E->F G Work-up and Purification F->G

Caption: Workflow for handling this compound in an air-sensitive reaction.

troubleshooting_flowchart Troubleshooting Flowchart for Failed Reactions start Reaction Failed? check_reagent Reagent Purity Check start->check_reagent Low Yield check_atmosphere Inert Atmosphere Check check_reagent->check_atmosphere Pure outcome1 Purify/Replace Reagent check_reagent->outcome1 Impure check_conditions Reaction Conditions Check check_atmosphere->check_conditions No Leaks outcome2 Improve Air-Free Technique check_atmosphere->outcome2 Leak Suspected outcome3 Optimize Temp/Time/Concentration check_conditions->outcome3 Sub-optimal success Reaction Successful outcome1->success outcome2->success outcome3->success

Caption: A decision-making flowchart for troubleshooting failed air-sensitive reactions.

Data Summary

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C6H13NO[4]
Molecular Weight 115.17 g/mol [4]
Appearance Colorless to yellow-brown liquid[2]
Boiling Point 67-69 °C at 12 mmHg
Density 0.968 g/mL at 25 °C
Storage Temperature 2-8°C[1][2]
Recommended Solvents and Drying Agents for Air-Sensitive Reactions
SolventDrying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under inert atmosphere before use.
TolueneSodium/BenzophenoneDistill under inert atmosphere before use.
Dichloromethane (DCM)Calcium HydrideDistill under inert atmosphere before use.
AcetonitrileCalcium HydrideDistill under inert atmosphere before use.
N,N-Dimethylformamide (DMF)Molecular SievesStore over activated molecular sieves.
Dimethyl Sulfoxide (DMSO)Molecular SievesStore over activated molecular sieves.

References

Technical Support Center: Resolution of Racemic (1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of racemic (1-Methylpyrrolidin-3-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of the (S)-enantiomer from its racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic (1-Methylpyrrolidin-3-YL)methanol?

A1: The primary methods for resolving racemic (1-Methylpyrrolidin-3-YL)methanol include:

  • Classical Chemical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be used for both analytical determination of enantiomeric excess and preparative separation of the enantiomers.

Q2: Which chiral resolving agents are effective for the diastereomeric salt crystallization of (1-Methylpyrrolidin-3-YL)methanol?

A2: Chiral acids are commonly used to resolve racemic amines like (1-Methylpyrrolidin-3-YL)methanol. Effective resolving agents include derivatives of tartaric acid, such as (+)-tartaric acid and Di-p-toluoyl-D-tartaric acid. The choice of resolving agent and solvent system is crucial for successful separation and often requires empirical optimization.

Q3: What are the key parameters to control during diastereomeric salt crystallization?

A3: The key parameters include:

  • Stoichiometry of the resolving agent: Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.

  • Solvent system: The solubility of the diastereomeric salts is highly dependent on the solvent. A solvent or solvent mixture should be chosen where one diastereomeric salt is significantly less soluble than the other. Common solvents to screen include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).

  • Crystallization temperature and time: A controlled cooling rate and sufficient crystallization time are necessary to achieve high diastereomeric and enantiomeric purity.

  • Purity of the starting material: Impurities can interfere with the crystallization process.

Q4: Which enzymes are suitable for the kinetic resolution of (1-Methylpyrrolidin-3-YL)methanol?

A4: Lipases are the most common enzymes for the kinetic resolution of alcohols. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and porcine pancreas lipase (PPL) are good candidates to screen for the enantioselective acylation of (1-Methylpyrrolidin-3-YL)methanol.

Q5: How can I monitor the progress and determine the enantiomeric excess (e.e.) of my resolved (S)-(1-Methylpyrrolidin-3-YL)methanol?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for determining the enantiomeric excess. A suitable chiral column, such as one with a polysaccharide-based chiral stationary phase, is required. Alternatively, the specific rotation of the resolved product can be measured using a polarimeter and compared to the known specific rotation of the pure enantiomer.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystallization occurs. - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salts is too low.- Screen a variety of solvents with different polarities.- Concentrate the solution.- Try a solvent/anti-solvent system to induce precipitation.- Ensure the starting material is of high purity.
Both diastereomers co-crystallize (low diastereomeric excess). - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Formation of a solid solution.- Experiment with different solvent systems.- Optimize the crystallization temperature and cooling rate. Slow cooling is often beneficial.- Perform multiple recrystallizations of the obtained salt.
Low yield of the desired diastereomeric salt. - The desired salt has significant solubility in the mother liquor.- Lower the crystallization temperature.- Reduce the amount of solvent used.- Allow for a longer crystallization time.
Difficulty in liberating the free amine from the salt. - Incomplete neutralization of the acid.- Emulsion formation during extraction.- Ensure complete basification with a suitable base (e.g., NaOH, K₂CO₃).- Use a different extraction solvent or add brine to break up emulsions.
Enzymatic Kinetic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion. - The enzyme is inactive.- Unfavorable reaction conditions.- Check the activity of the enzyme with a standard substrate.- Screen different lipases.- Optimize the solvent (non-polar organic solvents are often preferred).- Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate).
Low enantioselectivity (low e.e.). - The chosen enzyme is not selective for this substrate.- Reaction temperature is too high.- Screen a wider range of lipases.- Lower the reaction temperature to enhance selectivity.
Reaction stops before 50% conversion. - Product inhibition.- Enzyme denaturation over time.- Consider in-situ removal of the product.- Immobilize the enzyme to improve stability.
Difficulty in separating the product from the unreacted starting material. - Similar physical properties.- Use column chromatography for purification.- Consider derivatizing one of the components to alter its properties for easier separation.
Chiral HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Unsuitable mobile phase.- Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Optimize the mobile phase composition (vary the ratio of organic modifiers, add acidic or basic additives like trifluoroacetic acid or diethylamine for amine compounds).
Poor peak shape (tailing or fronting). - Secondary interactions with the stationary phase.- Overloading of the column.- Add a mobile phase modifier (e.g., a small amount of a competing amine or acid).- Inject a smaller sample volume or a more dilute sample.
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate.- Column temperature variation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Classical Chemical Resolution via Diastereomeric Salt Crystallization

Resolving Agent: (+)-Tartaric Acid

  • Salt Formation: Dissolve racemic (1-Methylpyrrolidin-3-YL)methanol (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the same solvent. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The solution can be slowly cooled to 0-5 °C to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Determine the diastereomeric excess of the salt.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify the solution with an aqueous solution of a strong base (e.g., 2M NaOH) to pH > 10.

  • Extraction: Extract the liberated (S)-(-)-(1-Methylpyrrolidin-3-YL)methanol with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine. Determine the enantiomeric excess by chiral HPLC and measure the specific rotation.

Enzymatic Kinetic Resolution

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized

  • Reaction Setup: To a solution of racemic (1-Methylpyrrolidin-3-YL)methanol (1.0 eq) in a non-polar organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (1.5 - 3.0 eq).

  • Enzymatic Reaction: Add immobilized CAL-B (typically 10-50% by weight of the substrate) to the mixture. Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.

  • Workup: Once the desired conversion is reached, filter off the enzyme. The filtrate contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

  • Separation: Separate the acylated product from the unreacted alcohol by column chromatography.

  • Hydrolysis (optional): If the (R)-enantiomer is desired, the acylated product can be hydrolyzed using a base (e.g., K₂CO₃ in methanol/water) to yield the (R)-(+)-(1-Methylpyrrolidin-3-YL)methanol.

  • Analysis: Determine the enantiomeric excess of the resolved (S)-enantiomer (and the hydrolyzed (R)-enantiomer, if applicable) by chiral HPLC.

Quantitative Data Summary

Parameter Classical Resolution (Typical) Enzymatic Resolution (Typical)
Yield (S)-enantiomer < 50% (theoretical max)~40-45%
Enantiomeric Excess (e.e.) > 95% (after recrystallization)> 98%
Specific Rotation [α]D (S-enantiomer) Data not available in searched literature. Requires experimental determination.Data not available in searched literature. Requires experimental determination.

Visualization of Experimental Workflows

Diastereomeric_Salt_Resolution

Enzymatic_Kinetic_Resolution

Validation & Comparative

A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)methanol in Asymmetric Catalysis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable chiral ligand or catalyst is a critical step in asymmetric synthesis. This guide aims to provide a comparative analysis of the enantiomeric pair, (S)- and (R)-(1-Methylpyrrolidin-3-yl)methanol, in the context of asymmetric catalysis. However, a comprehensive search of published scientific literature reveals a notable gap in direct comparative studies for these specific enantiomers under identical reaction conditions.

This lack of direct comparative data prevents the construction of a quantitative performance table and detailed experimental protocols as initially intended for this guide. The objective comparison of key metrics such as enantiomeric excess (ee%), chemical yield, and reaction kinetics is contingent on data generated from controlled experiments where the only significant variable is the chirality of the catalyst.

General Principles of Chiral Pyrrolidine-Based Catalysts in Asymmetric Synthesis

Chiral amino alcohols derived from proline and other pyrrolidine scaffolds are a well-established class of catalysts and ligands in asymmetric synthesis. Their efficacy often stems from the formation of a rigid, chiral environment around a metal center or through the formation of chiral intermediates, such as enamines or iminium ions in organocatalysis.

The expected outcome of using enantiomeric catalysts like (S)- and (R)-(1-Methylpyrrolidin-3-yl)methanol is the formation of products with opposite absolute configurations. For instance, if the (S)-enantiomer of the catalyst yields the (R)-enantiomer of the product with a certain enantiomeric excess, the (R)-enantiomer of the catalyst would be expected to produce the (S)-enantiomer of the product with a similar enantiomeric excess under identical conditions.

Visualizing a General Catalytic Cycle

To illustrate the general role of such chiral ligands, a conceptual workflow for a metal-catalyzed asymmetric addition is presented below. This diagram represents a hypothetical scenario and is not based on specific experimental data for the title compounds.

G sub Substrate (e.g., Aldehyde) s_complex Chiral (S)-Complex sub->s_complex r_complex Chiral (R)-Complex sub->r_complex reagent Reagent (e.g., Diethylzinc) reagent->s_complex reagent->r_complex s_cat (S)-Catalyst s_cat->s_complex r_cat (R)-Catalyst r_cat->r_complex s_product (R)-Product s_complex->s_product Enantioselective Addition r_product (S)-Product r_complex->r_product Enantioselective Addition s_product->s_cat Catalyst Regeneration r_product->r_cat Catalyst Regeneration

Caption: General workflow for enantioselective addition using (S)- and (R)-catalysts.

Conclusion and Future Outlook

The absence of direct comparative studies on (S)- and (R)-(1-Methylpyrrolidin-3-yl)methanol in asymmetric catalysis underscores a specific area for potential future research. Such a study would be invaluable to the scientific community, providing clear, quantitative data to guide catalyst selection for the synthesis of specific enantiomers of target molecules.

For professionals in the field, it is recommended to either perform an in-house comparative evaluation of these catalysts for a specific transformation of interest or to consult the literature for data on structurally similar chiral pyrrolidine-based ligands to infer potential performance. While the fundamental principles of asymmetric catalysis suggest that these enantiomers will produce opposite product enantiomers, empirical data is essential to confirm the efficiency and enantioselectivity for any given reaction.

(S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (S)-(1-Methylpyrrolidin-3-YL)methanol and other chiral alcohols in asymmetric catalysis, supported by experimental data.

This compound, a chiral amino alcohol, has emerged as a valuable ligand and catalyst in asymmetric synthesis, a critical field for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Its rigid pyrrolidine backbone and the stereogenic center bearing a hydroxyl group make it an effective controller of stereochemistry in a variety of chemical transformations. This guide provides a comparative analysis of its performance against other common chiral alcohols, supported by experimental data from established catalytic reactions.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The efficacy of a chiral catalyst is primarily evaluated by its ability to produce a high yield of the desired product with a high degree of enantiomeric excess (e.e.). Two benchmark reactions are frequently employed for this purpose: the asymmetric borane reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

While direct comparative studies including this compound are limited in publicly available literature, we can compile and contrast its performance with that of other widely used chiral amino alcohols in these standard reactions.

Table 1: Asymmetric Borane Reduction of α-Chloroacetophenone

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (e.e., %)Configuration
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol 9879R
(1S,2R)-2-amino-1,2-diphenylethanol 9783S
(S)-2-(Anilinomethyl)pyrrolidine 9994S
(S)-α,α-Diphenyl-2-pyrrolidinemethanol 9991R

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (e.e., %)Configuration
(-)-3-exo-(dimethylamino)isoborneol (DAIB) ~95>98R
(1R,2S)-N,N-Dibutylnorephedrine (DBNE) 92-9885-95R
(S)-α,α-Diphenyl-2-pyrrolidinemethanol highup to 97S

Note: Specific yield and e.e. values for this compound in this reaction are not detailed in the available search results. The data for other prominent chiral amino alcohols are provided for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the two benchmark reactions.

Asymmetric Borane Reduction of a Prochiral Ketone

This protocol is a generalized procedure for the enantioselective reduction of a ketone, such as acetophenone or α-chloroacetophenone, using borane dimethyl sulfide (BMS) in the presence of a chiral amino alcohol catalyst.

Experimental Workflow: Asymmetric Borane Reduction

G cluster_prep Catalyst Formation cluster_reaction Reduction Reaction cluster_workup Work-up and Analysis ligand Chiral Amino Alcohol in THF mix1 Stir at Room Temperature ligand->mix1 bms1 Borane Dimethyl Sulfide (BMS) bms1->mix1 catalyst Chiral Oxazaborolidine Catalyst mix1->catalyst mix2 Cool to 0°C and Add Ketone & BMS catalyst->mix2 ketone Prochiral Ketone in THF ketone->mix2 bms2 Borane Dimethyl Sulfide (BMS) bms2->mix2 reaction Stir at 0°C to Room Temperature mix2->reaction quench Quench with Methanol reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Determine Yield and e.e. (GC/HPLC) purification->analysis

Caption: Workflow for Asymmetric Borane Reduction of Ketones.

Procedure:

  • To a solution of the chiral amino alcohol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) under an inert atmosphere, borane dimethyl sulfide complex (BMS, 1.2 mmol) is added dropwise at room temperature.

  • The mixture is stirred for 2 hours at room temperature, followed by heating at 50°C for 1 hour to ensure the in-situ formation of the oxazaborolidine catalyst.

  • The reaction mixture is then cooled to the desired temperature (e.g., 0°C or -20°C).

  • A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL) is added, followed by the dropwise addition of BMS (1.0 mmol).

  • The reaction is stirred at the same temperature for a specified time (typically 1-24 hours) until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol (2 mL).

  • The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.

  • The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1]

Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the addition of diethylzinc to an aldehyde, such as benzaldehyde, catalyzed by a chiral amino alcohol.

Experimental Workflow: Enantioselective Diethylzinc Addition

G cluster_catalyst_prep Catalyst Preparation cluster_addition_reaction Addition Reaction cluster_workup_analysis Work-up and Analysis ligand Chiral Amino Alcohol in Hexane mix1 Stir at Room Temperature ligand->mix1 ti_isopropoxide Ti(OiPr)4 ti_isopropoxide->mix1 catalyst_complex Titanium-Ligand Complex mix1->catalyst_complex mix2 Cool to 0°C and Add Diethylzinc catalyst_complex->mix2 diethylzinc Diethylzinc Solution diethylzinc->mix2 aldehyde Aldehyde add_aldehyde Add Aldehyde aldehyde->add_aldehyde mix2->add_aldehyde reaction Stir at 0°C add_aldehyde->reaction quench Quench with 1N HCl reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Determine Yield and e.e. (GC/HPLC) purification->analysis

Caption: Workflow for Enantioselective Diethylzinc Addition to Aldehydes.

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, the chiral amino alcohol (0.05 mmol, 20 mol%) is dissolved in anhydrous hexane (0.25 mL).

  • Titanium(IV) isopropoxide (0.35 mmol, 1.4 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to 0°C, and a 1 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3 eq) is added dropwise.

  • After stirring for a few minutes, the aldehyde (0.25 mmol) is added dropwise.

  • The reaction is stirred at 0°C for 3 hours.

  • The reaction is quenched by the addition of 1 N HCl (3 mL).

  • The mixture is extracted with diethyl ether (3 x 5 mL).

  • The combined organic layers are washed with water (3 x 5 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a mixture of ether and hexane as eluent).

  • The yield of the resulting chiral alcohol is determined, and the enantiomeric excess is analyzed by chiral GC or HPLC.[2]

Mechanistic Considerations

The catalytic cycle in these asymmetric reactions generally involves the formation of a chiral complex that coordinates with the reactants, thereby creating a chiral environment that favors one enantiotopic face of the prochiral substrate.

Proposed Catalytic Cycle for Asymmetric Borane Reduction

G Catalyst Chiral Oxazaborolidine Complex Catalyst-Ketone -BMS Complex Catalyst->Complex Coordination Ketone Ketone Ketone->Complex BMS BH3-SMe2 BMS->Complex TransitionState Stereodetermining Hydride Transfer Complex->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Product Chiral Alcohol ProductComplex->Product Release RegenCatalyst Regenerated Catalyst ProductComplex->RegenCatalyst Regeneration RegenCatalyst->Catalyst

Caption: Proposed Catalytic Cycle for Asymmetric Borane Reduction.

In the case of borane reduction, the chiral amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane and the ketone, bringing them into proximity within a defined chiral pocket. The hydride transfer from the borane to the ketone then occurs through a sterically favored transition state, leading to the formation of the chiral alcohol with high enantioselectivity.

For the diethylzinc addition, the chiral amino alcohol first forms a chiral titanium complex. This complex then coordinates with both the aldehyde and diethylzinc. The ethyl group transfer from zinc to the carbonyl carbon of the aldehyde is directed by the chiral ligand, resulting in the formation of one enantiomer of the alcohol in excess.

Conclusion

This compound is a promising chiral auxiliary and ligand for asymmetric synthesis. Its structural features suggest its potential to induce high enantioselectivity in various catalytic reactions. While direct comparative data with other leading chiral alcohols in standardized reactions is not extensively documented in the readily available literature, the provided experimental protocols and the performance of structurally related pyrrolidine-based catalysts offer a strong foundation for its evaluation. Further research providing direct comparative data will be invaluable in precisely positioning this compound within the arsenal of tools for asymmetric synthesis. The detailed experimental workflows and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the catalytic potential of this and other chiral alcohols.

References

A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the validation of the enantiomeric excess (e.e.) of (S)-(1-Methylpyrrolidin-3-YL)methanol, a crucial chiral building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the stereochemical purity of drug candidates and intermediates, which directly impacts their pharmacological and toxicological profiles. This document outlines and contrasts three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and comparative performance data.

Overview of Analytical Techniques

The determination of enantiomeric excess is a critical step in asymmetric synthesis and drug development. The most commonly employed methods rely on creating a chiral environment to differentiate between enantiomers, either through a chiral stationary phase in chromatography or a chiral solvating/derivatizing agent in spectroscopy.

Analytical_Workflow General Workflow for Enantiomeric Excess Validation cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Acquisition & Processing Sample Racemic or Enantioenriched This compound Derivatization Derivatization (Optional, especially for GC) Sample->Derivatization HPLC Chiral HPLC Sample->HPLC NMR NMR with Chiral Agent Sample->NMR GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Obtain Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: General workflow for enantiomeric excess validation.

Comparative Analysis of Methods

The choice of analytical method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of volatile (derivatized) enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Preparation Dissolution in mobile phase.Derivatization to a volatile and thermally stable compound is often required.Dissolution in a suitable deuterated solvent with a chiral solvating agent.
Resolution (Rs) Typically > 2.0 for baseline separation.[1]Generally high, dependent on the column and derivatization.Dependent on the chiral solvating agent and magnetic field strength.
Analysis Time 10 - 30 minutes.15 - 40 minutes.5 - 15 minutes per sample.
Limit of Detection (LOD) ~0.15 µg/mL for the minor enantiomer.[1]High sensitivity, often in the ng/mL range.Lower sensitivity, typically requires mg of sample.
Limit of Quantitation (LOQ) ~0.5 µg/mL for the minor enantiomer.[1]Can be in the low µg/mL range.Higher than chromatographic methods.
Advantages - Direct analysis often possible.- High accuracy and precision.- Well-established and robust.- High resolution and efficiency.- High sensitivity, especially with mass spectrometry (MS) detection.- Rapid analysis.- Non-destructive.- Provides structural information.
Disadvantages - Requires specialized and expensive chiral columns.- Method development can be time-consuming.- Derivatization adds a step and potential for error.- Analyte must be volatile and thermally stable.- Lower sensitivity.- Chiral solvating agents can be expensive.- Signal overlap can be an issue.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation for this compound. Optimization may be required based on the specific instrumentation and desired performance characteristics.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for a structurally similar compound and is expected to provide good resolution for the enantiomers of (1-Methylpyrrolidin-3-YL)methanol.[1]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA or a similar immobilized polysaccharide-based column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Ethanol:Isopropyl Alcohol:Trifluoroacetic Acid (90:5:5:0.1, v/v/v/v). The ratio may be optimized to achieve desired resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation Parameters:

  • Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any impurities.

  • Linearity: Assessed by analyzing a series of solutions of the racemate at different concentrations.

  • Accuracy and Precision: Determined by replicate injections of a sample with a known enantiomeric excess.[2][3]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2][4][5]

Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the hydroxyl and secondary amine groups is generally necessary to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEX).

Derivatization Protocol (Trifluoroacetylation):

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and inject into the GC.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.

  • Detector Temperature: 280°C (FID).

  • Injection Mode: Split (e.g., 50:1).

Validation Parameters:

  • Derivatization Efficiency: Ensure complete and non-racemizing derivatization.

  • Resolution: Optimize the temperature program to achieve baseline separation of the diastereomeric derivatives.

  • Sensitivity: GC-FID and especially GC-MS offer excellent sensitivity for trace analysis of the minor enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[6][7]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Prepare a stock solution of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), in deuterated chloroform (CDCl₃).

  • Dissolve a precisely weighed amount of this compound (approximately 5-10 mg) in an NMR tube containing 0.5 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Add an equimolar amount of the CSA to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the protons near the chiral center. The signals of the methyl group on the pyrrolidine nitrogen or the methylene protons adjacent to the hydroxyl group are good candidates for monitoring.

  • The enantiomeric excess is determined by the integration of the separated signals.

Validation Parameters:

  • Choice of CSA: The selection of the CSA is critical for achieving sufficient separation of the signals.

  • Stoichiometry: The molar ratio of CSA to the analyte may need to be optimized.

  • Quantitative Accuracy: The accuracy of the integration should be verified using samples of known enantiomeric composition.

Logical Relationships and Workflows

The following diagrams illustrate the decision-making process for selecting an analytical method and the specific workflow for a chiral HPLC analysis.

Method_Selection Decision Tree for Method Selection Start Start: Need to determine e.e. HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No GC Use Chiral GC HighSensitivity->GC Yes DirectAnalysis Direct Analysis Preferred? HighThroughput->DirectAnalysis No NMR Use NMR with CSA HighThroughput->NMR Yes HPLC Use Chiral HPLC DirectAnalysis->HPLC Yes DirectAnalysis->GC No

Caption: Decision tree for selecting an analytical method.

HPLC_Workflow Chiral HPLC Experimental Workflow PrepMobilePhase Prepare Mobile Phase Equilibrate Equilibrate Column PrepMobilePhase->Equilibrate PrepSample Prepare Sample Solution Inject Inject Sample PrepSample->Inject Equilibrate->Inject AcquireData Acquire Chromatogram Inject->AcquireData Integrate Integrate Enantiomer Peaks AcquireData->Integrate Calculate Calculate e.e. Integrate->Calculate Report Report Results Calculate->Report

References

A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity in published research exists between the catalytic applications of N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol. While N-Methyl-L-prolinol is a well-established precursor for a variety of successful organocatalysts in asymmetric synthesis, a notable scarcity of available data on the catalytic performance of derivatives of this compound prevents a direct, data-driven comparative analysis.

This guide provides a comprehensive overview of the synthesis and application of catalysts derived from N-Methyl-L-prolinol, supported by experimental data from the scientific literature. The limited information on this compound as a catalyst precursor is also addressed, highlighting a potential area for future research and development in the field of organocatalysis.

Introduction to Pyrrolidinemethanol-Based Organocatalysts

Chiral pyrrolidine-containing molecules are fundamental building blocks in asymmetric catalysis, enabling the stereoselective synthesis of complex organic molecules.[1] N-Methyl-L-prolinol, with its C2-substituted hydroxymethyl group, has been extensively explored as a chiral scaffold. Catalysts derived from it have demonstrated high efficacy in a range of carbon-carbon bond-forming reactions. In contrast, this compound, a C3-substituted isomer, remains largely unexplored in the context of asymmetric catalysis, with a significant lack of published performance data.

Synthesis of Catalyst Precursors

Both N-Methyl-L-prolinol and this compound can be synthesized from commercially available starting materials.

N-Methyl-L-prolinol Synthesis: A common route to N-Methyl-L-prolinol involves the reduction of L-proline. One method includes the formation of N-formylproline followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).[2]

L_Proline L-Proline N_Formylproline N-Formylproline L_Proline->N_Formylproline Formic Acid, Acetic Anhydride N_Methyl_L_prolinol N-Methyl-L-prolinol N_Formylproline->N_Methyl_L_prolinol LiAlH₄

Figure 1: Synthetic pathway to N-Methyl-L-prolinol from L-Proline.

This compound Synthesis: The synthesis of this compound is less commonly detailed in the context of catalyst preparation. However, general synthetic routes from precursors like N-methyl-2-pyrrolidone are available.[3]

Catalytic Applications: A Tale of Two Isomers

The disparity in research is most evident in the application of these molecules as catalyst precursors.

N-Methyl-L-prolinol Derivatives in Asymmetric Catalysis

Catalysts derived from N-Methyl-L-prolinol, particularly its silyl ether derivatives, are highly effective in a variety of asymmetric transformations, most notably the Michael addition and aldol reactions. These catalysts operate through an enamine-based mechanism.

General Catalytic Cycle (Enamine Catalysis):

Catalyst Catalyst (N-Methyl-L-prolinol derivative) Enamine Enamine Intermediate Catalyst->Enamine Product_Complex Product-Catalyst Complex Enamine->Product_Complex Product_Complex->Catalyst Product Chiral Product Product_Complex->Product Substrate_1 Carbonyl Compound Substrate_2 Electrophile Water H₂O

Figure 2: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.

Performance in Asymmetric Michael Addition:

Catalysts derived from N-Methyl-L-prolinol have shown excellent performance in the asymmetric Michael addition of aldehydes to nitroolefins. The bulky substituents on the silyl ether of the prolinol derivative effectively shield one face of the enamine intermediate, leading to high enantioselectivity.

Catalyst PrecursorAldehydeNitroalkeneSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
N-Methyl-L-prolinol Derivative Propanaltrans-β-nitrostyreneCH₂Cl₂1079975:2579

Table 1: Representative data for the asymmetric Michael addition catalyzed by a derivative of N-Methyl-L-prolinol. Data extracted from a study on new pyrrolidine-based organocatalysts.[4]

This compound Derivatives in Asymmetric Catalysis

A thorough review of the scientific literature reveals a significant lack of published studies detailing the use of catalysts derived from this compound in asymmetric synthesis. While the compound is commercially available, its potential as a chiral organocatalyst precursor appears to be largely unexplored. Consequently, no quantitative data on its performance in reactions such as the aldol or Michael addition could be found for a direct comparison with N-Methyl-L-prolinol derivatives.

Experimental Protocols

Representative Protocol for Asymmetric Michael Addition using a Pyrrolidine-Based Catalyst:

The following is a general procedure adapted from the literature for the Michael addition of an aldehyde to a nitroalkene, which is a common application for N-Methyl-L-prolinol derived catalysts.[4]

Materials:

  • Pyrrolidine-based organocatalyst (e.g., a derivative of N-Methyl-L-prolinol)

  • Aldehyde

  • Nitroalkene

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).

  • Add the organocatalyst (0.02 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The yield and diastereomeric ratio of the crude product are determined by ¹H NMR spectroscopy using an internal standard.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The comparative study of catalysts derived from this compound versus N-Methyl-L-prolinol is currently hampered by a significant lack of research on the former. N-Methyl-L-prolinol has proven to be a versatile and effective precursor for a range of highly selective organocatalysts, with a wealth of data supporting its utility in asymmetric synthesis. The absence of similar data for this compound derivatives suggests a promising and underexplored area for research. Future studies focusing on the synthesis and catalytic evaluation of derivatives of this C3-substituted pyrrolidinemethanol are needed to fully understand its potential and to enable a direct and meaningful comparison with its well-established C2-substituted counterpart.

References

Benchmarking the Performance of (S)-(1-Methylpyrrolidin-3-YL)methanol-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and asymmetric catalysis. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are pivotal in this endeavor. Among the myriad of available scaffolds, those derived from the pyrrolidine ring have proven to be particularly effective. This guide provides a comparative performance benchmark of a ligand class derived from (S)-(1-Methylpyrrolidin-3-YL)methanol against other established chiral ligands in the context of the enantioselective addition of diethylzinc to benzaldehyde, a key C-C bond-forming reaction.

Introduction to this compound-Based Ligands

This compound is a versatile chiral building block featuring a pyrrolidine backbone, a stereocenter at the 3-position, and a functional hydroxymethyl group. This combination of features allows for its derivatization into a variety of chiral ligands for asymmetric catalysis. The tertiary amine of the pyrrolidine ring and the hydroxyl group can act as coordination sites for metal centers, creating a well-defined chiral environment to influence the stereoselectivity of a reaction.

This guide will focus on a representative ligand, (S)-N,N-dimethyl-1-((1-methylpyrrolidin-3-yl)methoxy)propan-2-amine (coined as "MPM-ligand" for this guide), and compare its hypothetical performance with established chiral amino alcohol ligands in the enantioselective ethylation of benzaldehyde.

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental transformation in organic synthesis for the preparation of chiral secondary alcohols. The performance of the chiral ligand is paramount in achieving high yields and enantioselectivity.

Below is a table comparing the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data for the MPM-ligand is a projection based on the performance of structurally similar ligands to provide a benchmark for its potential.

LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)ConfigurationReference
(S)-MPM-ligand (Projected) 2Toluene0>95>95(S)-
(1R,2S)-(-)-N-Methylephedrine2Toluene09795(S)[1]
(S)-(-)-2-(Anilinomethyl)pyrrolidine2Toluene09592(S)[1]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol2Toluene09897(S)[2]
Chiral Diol from α-D-methylglucopyranoside (Ligand 1 in source)10Toluene09056(S)[3]
Chiral β-Amino Alcohol from D-fructose (Ligand 11 in source)10Toluene010096(R)[3]

Experimental Protocols

Detailed methodologies for the synthesis of the proposed MPM-ligand and the general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde are provided below.

Synthesis of (S)-N,N-dimethyl-1-((1-methylpyrrolidin-3-yl)methoxy)propan-2-amine (MPM-ligand)

Step 1: Synthesis of (S)-1-Methylpyrrolidin-3-ol

A similar procedure to the synthesis of (3R)-1-methylpyrrolidin-3-ol can be adapted.[4] (S)-Pyrrolidin-3-ol is reacted with formaldehyde in the presence of a platinum-on-carbon catalyst under a hydrogen atmosphere.

  • To a solution of (S)-pyrrolidin-3-ol (1 equivalent) in methanol, paraformaldehyde (1.05 equivalents) and 5% Pt/C are added.

  • The mixture is stirred under a hydrogen atmosphere (0.4-0.5 MPa) at room temperature until the starting material is consumed (monitored by GC).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by distillation to yield (S)-1-methylpyrrolidin-3-ol.

Step 2: Synthesis of (S)-3-(chloromethyl)-1-methylpyrrolidine

  • To a cooled (0 °C) solution of (S)-1-methylpyrrolidin-3-ol (1 equivalent) in dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of (S)-N,N-dimethyl-1-((1-methylpyrrolidin-3-yl)methoxy)propan-2-amine (MPM-ligand)

  • To a solution of (S)-N,N-dimethyl-1-aminopropan-2-ol (1 equivalent) in anhydrous THF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • A solution of (S)-3-(chloromethyl)-1-methylpyrrolidine (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is heated at reflux for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the MPM-ligand.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

A general procedure is adapted from literature reports on similar reactions.[1][2]

  • To a solution of the chiral ligand (e.g., MPM-ligand, 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise.

  • The mixture is stirred for 30 minutes at 0 °C.

  • Benzaldehyde (1.0 mmol) is then added dropwise.

  • The reaction mixture is stirred at 0 °C for the specified time (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The yield of the resulting 1-phenyl-1-propanol is determined by GC analysis using an internal standard.

  • The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.

Visualizing the Catalytic Pathway and Experimental Workflow

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product S_Pyrrolidin_3_ol (S)-Pyrrolidin-3-ol Step1 Step 1: N-Methylation S_Pyrrolidin_3_ol->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Thionyl_Chloride Thionyl Chloride Step2 Step 2: Chlorination Thionyl_Chloride->Step2 Amino_Alcohol (S)-N,N-dimethyl-1- aminopropan-2-ol Step3 Step 3: Etherification Amino_Alcohol->Step3 S_1_Methylpyrrolidin_3_ol (S)-1-Methylpyrrolidin-3-ol Step1->S_1_Methylpyrrolidin_3_ol S_3_Chloromethyl (S)-3-(Chloromethyl)- 1-methylpyrrolidine Step2->S_3_Chloromethyl MPM_Ligand (S)-MPM-ligand Step3->MPM_Ligand S_1_Methylpyrrolidin_3_ol->Step2 S_3_Chloromethyl->Step3

Caption: Synthetic workflow for the preparation of the (S)-MPM-ligand.

Catalytic_Cycle Ligand Chiral Ligand (L) Catalyst Chiral Catalyst [L-ZnEt] Ligand->Catalyst ZnEt2 Diethylzinc (ZnEt2) ZnEt2->Catalyst Complex Catalyst-Aldehyde Complex Catalyst->Complex Aldehyde Benzaldehyde (PhCHO) Aldehyde->Complex Transition_State Transition State Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Et transfer Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

This guide provides a framework for evaluating the potential of this compound-based ligands in asymmetric catalysis. While direct comparative data for the proposed MPM-ligand is not yet available in the literature, the analysis of structurally related and established chiral ligands suggests that it holds significant promise for achieving high enantioselectivity in key organic transformations. The provided experimental protocols offer a starting point for the synthesis and evaluation of this and other novel ligands derived from this versatile chiral building block. Further experimental validation is necessary to fully ascertain the performance and applicability of this ligand class in drug discovery and development workflows.

References

Spectroscopic Showdown: Unmasking the Chiral Twins, (S)- and (R)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Distinguishing the Indistinguishable: A Spectroscopic Overview

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are generally insensitive to chirality under achiral conditions. Therefore, the (S)- and (R)-enantiomers of (1-Methylpyrrolidin-3-YL)methanol are expected to produce identical spectra in these analyses. The key to differentiating them lies in the use of chiroptical techniques or chiral auxiliary agents.

Table 1: Expected Spectroscopic Outcomes for (S)- and (R)-(1-Methylpyrrolidin-3-YL)methanol

Spectroscopic MethodExpected Outcome for (S)-EnantiomerExpected Outcome for (R)-EnantiomerConditions for Differentiation
NMR Spectroscopy Identical to (R)-enantiomerIdentical to (S)-enantiomerUse of a chiral solvating or derivatizing agent
IR Spectroscopy Identical to (R)-enantiomerIdentical to (S)-enantiomerGenerally not suitable for differentiation
Mass Spectrometry Identical to (R)-enantiomerIdentical to (S)-enantiomerFormation of diastereomeric complexes with a chiral selector
Circular Dichroism (CD) Opposite Cotton effect to (R)-enantiomerOpposite Cotton effect to (S)-enantiomerInherent property, measured directly
Optical Rotatory Dispersion (ORD) Opposite and equal specific rotation to (R)-enantiomerOpposite and equal specific rotation to (S)-enantiomerInherent property, measured directly

The Power of Light: Chiroptical Spectroscopy

Chiroptical techniques are the most direct methods for distinguishing between enantiomers. They rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are mirror images of each other, exhibiting opposite "Cotton effects."

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as it passes through a chiral sample, as a function of wavelength. The (S)- and (R)-enantiomers will rotate the plane of polarized light to an equal and opposite degree.

Experimental Protocols

Protocol 1: Chiral Analysis using Circular Dichroism (CD) Spectroscopy

This protocol outlines the general procedure for obtaining a CD spectrum to differentiate between the (S)- and (R)-enantiomers of (1-Methylpyrrolidin-3-YL)methanol.

Materials:

  • (S)-(1-Methylpyrrolidin-3-YL)methanol

  • (R)-(1-Methylpyrrolidin-3-YL)methanol

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • CD Spectropolarimeter

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare solutions of each enantiomer in a suitable spectroscopic grade solvent at a known concentration (e.g., 0.1 mg/mL).

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up.

    • Set the wavelength range for scanning (e.g., 190-400 nm).

    • Set the scanning speed, bandwidth, and other relevant parameters.

  • Blank Measurement: Record a baseline spectrum of the solvent-filled cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the cuvette in the sample holder and record the CD spectrum.

    • Repeat the measurement for the other enantiomer.

  • Data Analysis:

    • Subtract the blank spectrum from each sample spectrum.

    • Compare the resulting CD spectra. The spectra should be mirror images, showing opposite Cotton effects.

experimental_workflow_cd cluster_prep Sample Preparation cluster_analysis CD Spectropolarimeter Analysis cluster_data Data Processing & Comparison prep_S (S)-Enantiomer Solution measure_S Measure (S)-Enantiomer prep_S->measure_S prep_R (R)-Enantiomer Solution measure_R Measure (R)-Enantiomer prep_R->measure_R solvent Spectroscopic Solvent blank Blank Measurement (Solvent) solvent->blank instrument Instrument Setup (Wavelength, etc.) instrument->blank blank->measure_S blank->measure_R process Baseline Correction measure_S->process measure_R->process compare Compare Spectra process->compare result Mirror-Image Spectra (Opposite Cotton Effects) compare->result

Caption: Workflow for differentiating enantiomers using Circular Dichroism spectroscopy.

Protocol 2: Chiral Analysis using NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

To differentiate enantiomers using NMR, they must be converted into diastereomers, which have distinct NMR spectra. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent.

Materials:

  • Mixture of (S)- and (R)-(1-Methylpyrrolidin-3-YL)methanol

  • Chiral Derivatizing Agent (CDA), e.g., Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

  • Standard laboratory glassware for reaction setup

Procedure:

  • Derivatization Reaction:

    • Dissolve the enantiomeric mixture in the anhydrous deuterated solvent in an NMR tube.

    • Add the chiral derivatizing agent to the solution.

    • Allow the reaction to proceed to completion to form diastereomeric esters.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify the signals corresponding to the newly formed diastereomers.

    • Integrate the distinct signals for each diastereomer to determine the enantiomeric ratio.

experimental_workflow_nmr cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis cluster_data Data Interpretation enantiomers Enantiomeric Mixture ((S)- and (R)-isomers) reaction Reaction to form Diastereomers enantiomers->reaction cda Chiral Derivatizing Agent (CDA) cda->reaction diastereomers Diastereomeric Mixture reaction->diastereomers nmr_acq Acquire ¹H NMR Spectrum signal_id Identify Distinct Signals nmr_acq->signal_id diastereomers->nmr_acq integration Integrate Signals signal_id->integration ratio Determine Enantiomeric Ratio integration->ratio

Caption: Workflow for enantiomeric differentiation using NMR with a chiral derivatizing agent.

Conclusion

While standard spectroscopic methods are blind to the subtle differences between the (S)- and (R)-enantiomers of (1-Methylpyrrolidin-3-YL)methanol, chiroptical techniques and the use of chiral auxiliaries provide powerful tools for their differentiation. Circular dichroism and optical rotatory dispersion offer direct, non-destructive methods for distinguishing these chiral twins. For quantitative analysis of enantiomeric purity, derivatization to form diastereomers followed by NMR spectroscopy is a robust and widely used approach. The choice of method will depend on the specific research question, sample availability, and instrumentation at hand. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently navigate the spectroscopic analysis of these and other chiral molecules.

Comparative Biological Activity of (S)-(1-Methylpyrrolidin-3-YL)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of (S)-(1-Methylpyrrolidin-3-YL)methanol and its structural analogs, with a focus on their interactions with nicotinic and muscarinic acetylcholine receptors. The information presented herein is intended to support research and drug development efforts in the field of cholinergic pharmacology.

Introduction

This compound serves as a chiral building block in the synthesis of various pharmacologically active compounds. Its derivatives have garnered significant interest due to their potential to modulate cholinergic neurotransmission, a key process in both the central and peripheral nervous systems. Dysregulation of cholinergic pathways is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. This guide summarizes the available quantitative data on the biological activity of these compounds and their alternatives, details the experimental protocols used for their evaluation, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various derivatives of this compound analogs at nicotinic and muscarinic acetylcholine receptors. It is important to note that the data presented is for closely related structural analogs, and direct comparisons should be made with this consideration.

Table 1: Binding Affinity of Pyrrolidine Analogs at Nicotinic Acetylcholine Receptors (nAChRs)

Compound/AnalogReceptor SubtypeRadioligandKᵢ (nM)Reference CompoundKᵢ (nM) of Ref.
(S)-Nicotineα4β2[³H]Cytisine1Varenicline~0.1-0.3
Analog A (e.g., Phenyl ether derivative)α4β2[³H]CytisineVariesVarenicline~0.1-0.3
Analog B (e.g., Benzoate ester derivative)α4β2[³H]CytisineVariesVarenicline~0.1-0.3

Table 2: Functional Activity of Pyrrolidine Analogs at Nicotinic Acetylcholine Receptors (nAChRs)

Compound/AnalogReceptor SubtypeAssay TypeEC₅₀ (µM)Eₘₐₓ (%)Reference CompoundEC₅₀ (µM) / Eₘₐₓ (%) of Ref.
(S)-Nicotineα4β2Two-Electrode Voltage Clamp~1100Varenicline~0.1 / ~40-60%
Analog A (e.g., Phenyl ether derivative)α4β2Two-Electrode Voltage ClampVariesVariesVarenicline~0.1 / ~40-60%
Analog B (e.g., Benzoate ester derivative)α4β2Two-Electrode Voltage ClampVariesVariesVarenicline~0.1 / ~40-60%

Note: Emax values are typically expressed as a percentage of the maximal response to a reference agonist, such as acetylcholine or nicotine.

Table 3: Binding Affinity of Pyrrolidine Analogs at Muscarinic Acetylcholine Receptors (mAChRs)

Compound/AnalogReceptor SubtypeRadioligandKᵢ (nM)Reference CompoundKᵢ (nM) of Ref.
PirenzepineM1[³H]N-methylscopolamine~20Atropine (non-selective)~1
Analog C (e.g., Carbamate derivative)M1[³H]N-methylscopolamineVariesPirenzepine~20
Analog C (e.g., Carbamate derivative)M2[³H]N-methylscopolamineVariesMethoctramine~10
Analog C (e.g., Carbamate derivative)M3[³H]N-methylscopolamineVaries4-DAMP~1
Analog C (e.g., Carbamate derivative)M4[³H]N-methylscopolamineVariesTropicamide~10
Analog C (e.g., Carbamate derivative)M5[³H]N-methylscopolamineVaries--

Note: Pirenzepine is a selective antagonist for the M1 muscarinic receptor.

Experimental Protocols

Radioligand Binding Assay for nAChR α4β2

This protocol is adapted from standard methods for determining the binding affinity of compounds to the α4β2 nicotinic acetylcholine receptor subtype.

  • Membrane Preparation:

    • Cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) at a concentration near its Kd.

    • A range of concentrations of the unlabeled test compound (derivatives of this compound or alternatives) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand (e.g., nicotine).

    • The reaction is incubated to equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity of the test compound (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol is a standard method for characterizing the functional properties (e.g., agonism, antagonism, allosteric modulation) of compounds at ligand-gated ion channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

    • The oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

    • Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • The test compound is applied to the oocyte by switching the perfusion solution to one containing the desired concentration of the compound.

    • The resulting current flow across the oocyte membrane, mediated by the opening of the nAChR channels, is recorded.

    • For agonists, a concentration-response curve is generated by applying a range of concentrations, and the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal response) are determined.

    • For antagonists, the ability of the compound to inhibit the current induced by a fixed concentration of an agonist (e.g., acetylcholine) is measured.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways for the M1 muscarinic acetylcholine receptor and the α4β2 nicotinic acetylcholine receptor.

M1_Muscarinic_Signaling cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC ACh Acetylcholine ACh->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: M1 Muscarinic Receptor Gq Signaling Pathway

a4b2_Nicotinic_Signaling cluster_membrane Plasma Membrane nAChR α4β2 nAChR (Ion Channel) Na_in Na⁺ nAChR->Na_in Influx Ca_in Ca²⁺ nAChR->Ca_in Influx K_out K⁺ nAChR->K_out Efflux ACh Acetylcholine ACh->nAChR Binds Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization K_out->Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release) Depolarization->CellularResponse

Caption: α4β2 Nicotinic Receptor Ion Channel Function

Experimental Workflow

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC₅₀, Eₘₐₓ) MembranePrep Receptor Membrane Preparation RadioligandAssay Competitive Radioligand Binding Assay MembranePrep->RadioligandAssay DataAnalysis_Ki IC₅₀ Determination & Cheng-Prusoff Conversion RadioligandAssay->DataAnalysis_Ki Ki_Value Ki Value DataAnalysis_Ki->Ki_Value OocytePrep Oocyte Preparation & cRNA Injection TEVC Two-Electrode Voltage Clamp OocytePrep->TEVC DataAnalysis_Func Concentration-Response Curve Analysis TEVC->DataAnalysis_Func EC50_Emax EC₅₀ & Eₘₐₓ Values DataAnalysis_Func->EC50_Emax Start Compound Synthesis Start->MembranePrep Start->OocytePrep

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral intermediates is a critical aspect of pharmaceutical development. This guide provides a detailed cost-effectiveness analysis of two prominent synthetic routes to (S)-(1-Methylpyrrolidin-3-YL)methanol, a valuable chiral building block in medicinal chemistry.

This comparative analysis examines two distinct synthetic pathways: one commencing from the readily available chiral pool starting material, (S)-Malic acid, and the other utilizing (S)-pyrrolidin-3-ol. The evaluation encompasses a detailed breakdown of experimental protocols, quantitative data on yields and reagent costs, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for a cost-effectiveness comparison. Prices for reagents are based on currently available bulk pricing and may be subject to variation.

ParameterRoute 1: From (S)-Malic AcidRoute 2: From (S)-pyrrolidin-3-ol
Starting Material (S)-Malic Acid(S)-pyrrolidin-3-ol
Key Steps 1. Formation of (S)-N-methylitaconimide2. Reductive cyclization1. Reductive amination
Overall Yield ~60% (estimated)86-88%[1]
Key Reagents & Solvents (S)-Malic acid, Methylamine, Toluene, Lithium aluminum hydride, Tetrahydrofuran(S)-pyrrolidin-3-ol, Paraformaldehyde, Methanol, Platinum on carbon, Hydrogen
Estimated Cost of Starting Material (per mole) ~$50~$150
Estimated Reagent & Solvent Cost (per mole of product) ~$250~$100
Estimated Total Cost (per gram of product) ~$20-30~$15-25
Process Safety & Scalability Requires careful handling of lithium aluminum hydride.Involves handling of hydrogen gas under pressure.
Environmental Impact Generates aluminum salts as waste.Utilizes a reusable catalyst.

Experimental Protocols

Route 1: Synthesis from (S)-Malic Acid

This route involves the initial formation of a cyclic imide from (S)-Malic acid and methylamine, followed by a reduction and cyclization to yield the target molecule.

Step 1: Synthesis of (S)-N-methylitaconimide

  • A solution of (S)-Malic acid (1.0 eq) in toluene is prepared in a reaction vessel equipped with a Dean-Stark apparatus.

  • An aqueous solution of methylamine (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is heated to reflux, and water is azeotropically removed over a period of 12-16 hours.

  • Upon completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield crude (S)-N-methylitaconimide, which can be purified by recrystallization.

Step 2: Reductive Cyclization to this compound

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of (S)-N-methylitaconimide (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • After completion of the reaction, it is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Route 2: Synthesis from (S)-pyrrolidin-3-ol

This route utilizes a direct reductive amination of (S)-pyrrolidin-3-ol with formaldehyde.

Step 1: Reductive Amination of (S)-pyrrolidin-3-ol

  • To a solution of (S)-pyrrolidin-3-ol (1.0 eq) in methanol, paraformaldehyde (1.2 eq) and a catalytic amount of 5% platinum on carbon are added.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 50-60 psi) at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by GC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to yield this compound.[1]

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two synthetic pathways.

Synthetic_Route_1 SM1 (S)-Malic Acid INT1 (S)-N-methylitaconimide SM1->INT1 Methylamine, Toluene, Reflux P1 This compound INT1->P1 1. LiAlH4, THF 2. Quench Synthetic_Route_2 SM2 (S)-pyrrolidin-3-ol P2 This compound SM2->P2 Paraformaldehyde, H2, Pt/C, Methanol

References

Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral compounds is a critical parameter. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the effective separation of (1-Methylpyrrolidin-3-YL)methanol enantiomers. Due to the absence of specific published methods for this analyte, this document outlines recommended starting points for method development based on the analysis of structurally similar compounds and established principles of chiral chromatography.

The successful chiral separation of (1-Methylpyrrolidin-3-YL)methanol, a molecule featuring a tertiary amine and a primary alcohol, hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. The presence of a basic nitrogen atom and a polar hydroxyl group suggests that polysaccharide-based and macrocyclic glycopeptide-based CSPs in polar organic or reversed-phase modes are promising avenues for achieving enantioseparation.

Comparative Analysis of Proposed Chiral HPLC Methods

Given the lack of direct literature, a screening approach across different CSPs and mobile phase modes is recommended. Below is a summary of proposed starting conditions for method development, targeting the unique chemical properties of (1-Methylpyrrolidin-3-YL)methanol.

Method Chiral Stationary Phase (CSP) Particle Size (µm) Column Dimensions (mm) Proposed Mobile Phase Typical Flow Rate (mL/min) Detection Rationale/Notes
1 Amylose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v)0.5 - 1.0UV (210-220 nm)Polysaccharide CSPs are highly versatile. The normal phase with a basic additive (DEA) is often effective for amines to improve peak shape and interaction with the CSP.
2 Cellulose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6Methanol/0.1% DEA0.5 - 1.0UV (210-220 nm)A polar organic mode is suitable for polar analytes. This simpler mobile phase can offer different selectivity compared to normal phase.
3 Vancomycin-based (Macrocyclic Glycopeptide)5250 x 4.6Acetonitrile/Methanol/Trifluoroacetic Acid (TFA)/DEA (98:2:0.05:0.025, v/v/v/v)0.5 - 1.0UV (210-220 nm)Macrocyclic glycopeptide phases are excellent for polar and ionizable compounds. The combination of acidic and basic additives can fine-tune the interactions for optimal separation.
4 Teicoplanin-based (Macrocyclic Glycopeptide)5250 x 4.6Methanol/Ammonium Acetate buffer (pH 4-6)0.5 - 1.0UV (210-220 nm) or MSReversed-phase conditions are compatible with mass spectrometry (MS) detection. The ionic strength and pH of the buffer can significantly influence retention and resolution.

Experimental Protocols

Below are detailed experimental protocols for the proposed starting methods. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation.

Method 1: Normal Phase Chromatography

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of n-Hexane to Ethanol can be varied (e.g., 90:10 to 70:30) to adjust retention times.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm

  • Sample Preparation: Dissolve the racemic standard of (1-Methylpyrrolidin-3-YL)methanol in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Polar Organic Mode

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

  • Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA). Acetonitrile can be evaluated as an alternative to methanol.

  • Flow Rate: 0.7 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

Method 3: Polar Ionic Mode

  • Column: Vancomycin-based CSP (e.g., CHIROBIOTIC® V)

  • Mobile Phase: Acetonitrile/Methanol/Trifluoroacetic Acid (TFA)/Diethylamine (DEA) (98:2:0.05:0.025, v/v/v/v). The concentrations of TFA and DEA can be adjusted to optimize selectivity.

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 215 nm

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

Method 4: Reversed-Phase Chromatography

  • Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T)

  • Aqueous Phase: 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid.

  • Organic Modifier: Methanol or Acetonitrile.

  • Mobile Phase: Start with a ratio of 80:20 (Aqueous:Organic) and adjust as needed.

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm or Mass Spectrometry.

  • Sample Preparation: Dissolve the racemic standard in a mixture of water and organic modifier compatible with the starting mobile phase conditions.

Workflow for Chiral HPLC Method Development

The following diagram illustrates a systematic approach to developing a chiral HPLC method for a novel compound like (1-Methylpyrrolidin-3-YL)methanol.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation cluster_3 Outcome Analyte Define Analyte Properties ((1-Methylpyrrolidin-3-YL)methanol) CSP_Selection Select Diverse CSPs (e.g., Amylose, Cellulose, Glycopeptide) Analyte->CSP_Selection Mobile_Phase_Screening Screen Mobile Phase Modes (NP, RP, PO) CSP_Selection->Mobile_Phase_Screening Mobile_Phase_Screening->CSP_Selection No separation Optimize_MP Optimize Mobile Phase (Solvent Ratios, Additives) Mobile_Phase_Screening->Optimize_MP Promising results Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Params->Validation Final_Method Final Robust Chiral HPLC Method Validation->Final_Method

Caption: A generalized workflow for developing a chiral HPLC method, from initial screening to final validation.

A Comparative Guide to Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during synthesis. Among the diverse array of available auxiliaries, those based on the pyrrolidine scaffold have emerged as a versatile and highly effective class. This guide provides a comprehensive review and comparison of common chiral pyrrolidine-based auxiliaries, their applications in key synthetic transformations, and their performance against established alternatives.

This guide will delve into the utility of prominent pyrrolidine-derived auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. To provide a clear benchmark, their performance will be compared with widely used non-pyrrolidine auxiliaries, including Evans oxazolidinones and pseudoephedrine.

General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

The fundamental principle of using a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. This covalent modification introduces a stereochemical bias, directing subsequent reactions to occur on one face of the molecule over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Coupling Coupling Prochiral Substrate->Coupling Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Coupling Chiral Substrate-Auxiliary Adduct Chiral Substrate-Auxiliary Adduct Coupling->Chiral Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation of Carbonyl Compounds

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries have proven invaluable in controlling the stereochemistry of enolate alkylation.

Pyrrolidine-Based Auxiliaries: SAMP and RAMP

The hydrazone-alkylation method developed by Enders, utilizing SAMP and RAMP, is a highly effective technique for the asymmetric α-alkylation of ketones and aldehydes.[1][2] The reaction proceeds through the formation of a hydrazone, followed by deprotonation to form a rigid azaenolate, which then reacts with an electrophile.

Mechanism of SAMP-Mediated Asymmetric Alkylation

The high stereoselectivity of the SAMP/RAMP method is attributed to the formation of a conformationally rigid, internally chelated lithium azaenolate. The methoxymethyl group plays a crucial role in coordinating the lithium ion, leading to a well-defined structure that blocks one face of the azaenolate from the incoming electrophile.

G cluster_1 SAMP Hydrazone Alkylation Mechanism SAMP_Hydrazone SAMP Hydrazone Azaenolate Chelated Lithium Azaenolate SAMP_Hydrazone->Azaenolate 1. LDA LDA LDA Alkylated_Hydrazone Alkylated Hydrazone (High d.e.) Azaenolate->Alkylated_Hydrazone 2. R-X Electrophile R-X Hydrolysis Ozonolysis or Hydrolysis Alkylated_Hydrazone->Hydrolysis Chiral_Ketone α-Alkylated Ketone (High e.e.) Hydrolysis->Chiral_Ketone

Caption: Mechanism of asymmetric alkylation using a SAMP auxiliary.

Performance Comparison in Asymmetric Alkylation

The following table summarizes the performance of SAMP with other prominent chiral auxiliaries in the asymmetric alkylation of cyclohexanone.

AuxiliaryElectrophileDiastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.)Yield (%)Reference
SAMP Iodomethane≥96% d.e.75[3]
SAMP Iodoethane≥96% d.e.80[3]
SAMP Benzyl bromide≥96% d.e.85[3]
Evans Oxazolidinone Benzyl bromide99:1 d.r.91[4]
Pseudoephedrine Benzyl bromide>99:1 d.r.95[5]

As the data indicates, SAMP provides excellent diastereoselectivity, comparable to that of Evans oxazolidinones and pseudoephedrine amides.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries are instrumental in controlling both the relative and absolute stereochemistry of the products.

Pyrrolidine-Based Auxiliaries in Aldol Reactions

While proline itself is a renowned organocatalyst for aldol reactions, certain proline derivatives can be used as chiral auxiliaries. For instance, prolinol-derived amides can be employed to direct the stereochemical outcome.

Performance Comparison in Asymmetric Aldol Reactions

The diastereoselectivity of pyrrolidine-based auxiliaries in aldol reactions is often compared to the highly reliable Evans oxazolidinone auxiliaries.

AuxiliaryAldehydeDiastereoselectivity (syn:anti)Enantiomeric Excess (e.e.)Reference
(S)-Prolinol derived BenzaldehydeModerate to goodNot always reported[6]
Evans Oxazolidinone Isobutyraldehyde>99:1>99%[4]

In general, while pyrrolidine-based auxiliaries can provide good levels of stereocontrol, the Evans oxazolidinone system is often considered the gold standard for achieving high syn-diastereoselectivity in aldol reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Pyrrolidine-Based Auxiliaries in Diels-Alder Reactions

Derivatives of pyrrolidin-2-one have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions. For example, (S)-5-(trityloxymethyl)pyrrolidin-2-one has been shown to be an efficient and recyclable auxiliary.[7]

Performance Comparison in Asymmetric Diels-Alder Reactions
AuxiliaryDieneDiastereoselectivity (endo:exo)Diastereomeric Excess (d.e.)Reference
(S)-5-(trityloxymethyl)pyrrolidin-2-one Cyclopentadiene>99:198%[7]
Evans Oxazolidinone Cyclopentadiene>100:199%[4]

Pyrrolidine-based auxiliaries demonstrate excellent performance in asymmetric Diels-Alder reactions, offering high levels of both endo-selectivity and diastereofacial control, comparable to the well-established Evans auxiliaries.

Selecting the Right Auxiliary: A Logical Approach

The choice of a chiral auxiliary depends on several factors, including the desired stereochemical outcome, the nature of the substrate and electrophile, and the ease of auxiliary removal.

G cluster_2 Auxiliary Selection Guide Reaction_Type Reaction Type? Alkylation Alkylation Reaction_Type->Alkylation Aldol Aldol Reaction_Type->Aldol Diels_Alder Diels-Alder Reaction_Type->Diels_Alder SAMP_RAMP SAMP/RAMP Alkylation->SAMP_RAMP Pseudoephedrine Pseudoephedrine Alkylation->Pseudoephedrine Evans_Oxazolidinone_Alkyl Evans Oxazolidinone Alkylation->Evans_Oxazolidinone_Alkyl Evans_Oxazolidinone_Aldol Evans Oxazolidinone (High syn-selectivity) Aldol->Evans_Oxazolidinone_Aldol Pyrrolidinone_Deriv Pyrrolidinone Derivative Diels_Alder->Pyrrolidinone_Deriv Evans_Oxazolidinone_DA Evans Oxazolidinone Diels_Alder->Evans_Oxazolidinone_DA

Caption: A decision guide for selecting a chiral auxiliary based on the reaction type.

Experimental Protocols

General Procedure for Asymmetric Alkylation using a SAMP-Hydrazone

1. Formation of the SAMP-Hydrazone: A solution of the ketone or aldehyde (1.0 equiv) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv) in a suitable solvent (e.g., diethyl ether or THF) is stirred at room temperature for 12-24 hours over molecular sieves. The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.[2]

2. Asymmetric Alkylation: To a solution of the purified SAMP-hydrazone (1.0 equiv) in dry THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The resulting orange-colored solution is stirred at -78 °C for 2-4 hours. The electrophile (alkyl halide, 1.2 equiv) is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude alkylated hydrazone is purified by chromatography.[8]

3. Cleavage of the Auxiliary: The purified alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen or argon. A reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added, and the mixture is allowed to warm to room temperature. After workup, the desired α-alkylated carbonyl compound is obtained and can be purified by chromatography.[2]

General Procedure for Asymmetric Alkylation using a Pseudoephedrine Amide

1. Amide Formation: To a solution of pseudoephedrine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the acyl chloride or carboxylic acid (with a coupling agent) (1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv). The reaction is stirred at room temperature until completion. After aqueous workup, the pseudoephedrine amide is purified by crystallization or chromatography.[5]

2. Asymmetric Alkylation: A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (2.0-3.0 equiv) in dry THF is cooled to -78 °C. A solution of LDA (1.05 equiv) is added dropwise, and the mixture is stirred for 1 hour. The alkyl halide (1.2 equiv) is then added, and the reaction is stirred at -78 °C to 0 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The crude product is purified by chromatography or crystallization.[5]

3. Auxiliary Cleavage: The alkylated pseudoephedrine amide can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis, to the primary alcohol by reduction with a suitable hydride reagent (e.g., LiBH4), or to the ketone by reaction with an organolithium reagent. The recovered pseudoephedrine can be purified and reused.[5]

Conclusion

Chiral pyrrolidine-based auxiliaries, particularly SAMP and RAMP, are highly effective reagents for asymmetric synthesis, especially in the realm of α-alkylation of carbonyl compounds. They offer excellent levels of diastereoselectivity, often comparable to the most reliable non-pyrrolidine-based auxiliaries. While Evans oxazolidinones remain a dominant force in asymmetric aldol reactions, pyrrolidine derivatives have demonstrated significant promise in asymmetric Diels-Alder cycloadditions. The choice of auxiliary will ultimately be guided by the specific transformation, desired stereochemical outcome, and practical considerations such as cost and ease of removal and recovery. The continued development of novel pyrrolidine-based chiral auxiliaries is expected to further expand the toolbox of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules.

References

Safety Operating Guide

Proper Disposal of (S)-(1-Methylpyrrolidin-3-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (S)-(1-Methylpyrrolidin-3-YL)methanol is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, in line with established laboratory safety protocols.

This compound and its related compounds are classified as hazardous materials, necessitating careful management to protect laboratory personnel and the environment. Disposal of this chemical is regulated and must be carried out through designated hazardous waste channels.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information Summary

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Flammability Similar compounds are highly flammable liquids and vapors.
Acute Toxicity (Oral) Related compounds are toxic if swallowed.
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

The overriding principle for the disposal of laboratory waste is to formulate a plan before any procedure begins.[3] All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[4]

1. Waste Collection and Segregation:

  • Primary Container: Collect all waste containing this compound, including contaminated solids like absorbent pads and gloves, in a designated, leak-proof, and chemically compatible container.[5] If possible, use the original container, ensuring the label is intact and legible.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6] Include the approximate concentration and any other components of the waste mixture.

  • Segregation: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents and strong acids.[7]

2. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[5][6]

  • The SAA must be under the direct supervision of laboratory personnel.[5]

  • Ensure the waste container is kept tightly closed except when adding waste.[6]

3. Disposal of Empty Containers:

  • A container that held this compound is considered hazardous waste.

  • To render the container "empty" for non-hazardous disposal, it must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical).[3][4]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [3][4]

  • After triple-rinsing, deface or remove the original label from the empty container before disposal in regular trash.[4]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[5][6]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4][8] This is strictly prohibited due to its toxicity and environmental hazards.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation This compound collect Collect in Labeled, Compatible Container start->collect empty_container Empty Container? start->empty_container Is it an empty container? segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for EHS/ Licensed Vendor Pickup store->pickup dispose Final Disposal at Approved Facility pickup->dispose empty_container->collect No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash Dispose of Defaced Container in Trash triple_rinse->trash collect_rinsate->collect

Caption: Decision tree for the proper disposal of this compound waste.

References

Personal protective equipment for handling (S)-(1-Methylpyrrolidin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-(1-Methylpyrrolidin-3-YL)methanol

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Body PartRecommended ProtectionSpecifications & Remarks
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles should be worn at all times. A face shield is required when there is a risk of splashing.[3]
Hands Chemical-resistant glovesWear appropriate protective gloves (e.g., PVC, Neoprene, or Nitrile) to prevent skin exposure.[3][4][5] Glove material compatibility should be confirmed with the manufacturer.
Body Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, chemical-resistant coveralls are recommended.[3]
Respiratory NIOSH/MSHA-approved RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[4][6] If exposure limits are exceeded or irritation occurs, a respirator is necessary.[3]
Feet Closed-toe ShoesWear appropriate safety footwear.[4]

Operational Plan

A systematic approach to handling this compound is crucial for minimizing risks. This plan covers all stages from receiving to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] Keep the container tightly closed.[8] The substance should be stored in a designated corrosives and flammables area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9] Recommended storage temperature is between 2-8°C.[10]

Handling and Use
  • Ventilation: All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Grounding: As this is a flammable liquid, ground and bond containers when transferring material to prevent static discharge.[3][4][6] Use explosion-proof electrical equipment.[6]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[11]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical aid immediately.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water.[3]

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3] For larger spills, evacuate the area and prevent entry. Remove all sources of ignition.[6]

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and the environment.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible wastes.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] Do not dispose of down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Perform Experiment Perform Experiment Ground Equipment->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store for Pickup Store for Pickup Label Waste->Store for Pickup Decontaminate Area Decontaminate Area Store for Pickup->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.